Technical Documentation Center

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine
  • CAS: 863301-94-4

Core Science & Biosynthesis

Foundational

Elucidating the Cellular Mechanism of Action of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine: A Technical Guide

Abstract The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, particularly in oncology.[1] Deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, particularly in oncology.[1] Derivatives of this and related pyrrolopyridine isomers have been successfully developed as potent kinase inhibitors, antiproliferative agents, and therapeutics for a range of diseases.[2][3] This guide addresses the uncharacterized compound, 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, outlining a systematic, multi-stage experimental strategy to comprehensively determine its mechanism of action in cellular assays. As direct biological data for this specific molecule is not publicly available[4], this document serves as a technical blueprint for its investigation. We will proceed from broad phenotypic screening to specific target identification and validation, providing detailed, field-proven protocols and explaining the causal logic behind each experimental choice. This framework is designed for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical class.

Introduction & Foundational Hypotheses

The pyrrolo[2,3-c]pyridine core is a bioisostere of indole, offering unique hydrogen bonding capabilities and physicochemical properties that enhance interactions with biological targets, most notably the ATP-binding pockets of protein kinases.[1] Compounds incorporating this scaffold have been investigated as inhibitors of a wide array of kinases, including FGFR, c-Met, and ATM, as well as non-kinase targets like the epigenetic enzyme LSD1.[5][6][7] Given this precedent, our investigation into 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is founded on the following primary hypotheses:

  • Primary Hypothesis 1: The compound exhibits antiproliferative or cytotoxic activity against cancer cell lines. Many pyrrolopyrimidine derivatives have demonstrated cytotoxic effects.[8][9]

  • Primary Hypothesis 2: The compound functions as a protein kinase inhibitor. This is the most common mechanism of action for this class of molecules.[10][11]

  • Primary Hypothesis 3: The observed antiproliferative effects are mediated through the induction of apoptosis and/or cell cycle arrest. These are common downstream consequences of inhibiting key cellular pathways.[9]

To test these hypotheses, we will employ a phased approach, beginning with broad cellular screening and progressively narrowing the focus to identify the specific molecular target and signaling pathways involved.

A Phased Experimental Workflow for Mechanistic Elucidation

A logical progression of experiments is critical to efficiently and accurately determine a compound's mechanism of action. The following workflow is designed to build upon the results of the preceding stage, ensuring a robust and self-validating investigation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Cellular Effect Characterization cluster_2 Phase 3: Target Class Identification cluster_3 Phase 4: Target Validation & Pathway Analysis a Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine IC50 across a panel of cancer cell lines. b Apoptosis Assay (Annexin V / PI Staining) Quantify induction of apoptosis vs. necrosis. a->b If cytotoxic/cytostatic c Cell Cycle Analysis (Propidium Iodide Staining) Identify arrest at G1, S, or G2/M phase. a->c If cytotoxic/cytostatic d Broad-Spectrum Kinase Profiling Screen against a large panel of kinases to identify potential targets. a->d Based on structural class g Mechanism of Action Hypothesis b->g Synthesize data c->g Synthesize data e Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) Confirm direct binding to candidate kinase in cells. d->e Identify top hits f Signaling Pathway Analysis (Western Blot) Assess phosphorylation of downstream substrates. e->f Confirm target f->g Synthesize data

Caption: Phased workflow for elucidating the mechanism of action.

Detailed Methodologies & Protocols

This section provides detailed, step-by-step protocols for the key cellular assays outlined in the workflow. The rationale behind critical steps is explained to ensure both reproducibility and a deep understanding of the methodology.

Phase 1: Cell Viability Assay (MTT Method)

This initial screen determines the concentration-dependent effect of the compound on cell proliferation and viability. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell number.[12][13]

Protocol:

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blanks.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol or a detergent-based solution) to each well.[12] Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Apoptosis & Cell Cycle Analysis by Flow Cytometry

If the compound reduces cell viability, the next step is to determine whether this is due to apoptosis (programmed cell death) or cell cycle arrest.

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[15]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2X IC₅₀ concentrations for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[16]

  • Washing: Wash the collected cells (approx. 1 x 10⁶) twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[17]

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis protocol (Section 3.2.1).

  • Harvesting & Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS and fix by adding the cell pellet to 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[18] Incubate for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to.[20] Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 30 minutes in the dark.[18]

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence will show peaks corresponding to G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase population in between.

Phase 3: Broad-Spectrum Kinase Profiling

Based on the pyrrolo[2,3-c]pyridine scaffold, kinase inhibition is a primary hypothesis. A broad-spectrum profiling assay is the most efficient way to identify potential kinase targets from across the human kinome. This is typically performed as a fee-for-service by specialized vendors (e.g., Promega, Eurofins).[21][22]

Methodology: The compound is tested at one or more concentrations (e.g., 1 µM) against a panel of hundreds of purified protein kinases. The activity of each kinase is measured, typically via an ADP-Glo™ or similar assay that quantifies ATP consumption. The percent inhibition relative to a vehicle control is calculated for each kinase. Results are provided as a list of kinases for which activity was significantly inhibited.

Phase 4: Target Validation and Pathway Analysis

The top hits from the kinase screen must be validated within a cellular context.

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in intact cells.[23] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (the temperature at which it denatures and aggregates).[24][25]

Protocol:

  • Cell Treatment: Treat intact cells with the compound (e.g., 10X IC₅₀) or vehicle for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[26]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).[24]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[27]

  • Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of the specific candidate kinase (identified in Phase 3) remaining in solution using Western Blot (see protocol 3.4.2). A positive result is a shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control.[23]

Once a target kinase is validated, Western blotting is used to determine if the compound inhibits the kinase's activity in cells by assessing the phosphorylation state of its known downstream substrates.[28]

Protocol:

  • Cell Lysis: Treat cells with various concentrations of the compound for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., M-PER or RIPA buffer).[29]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.[30] The gel percentage should be chosen based on the molecular weight of the target proteins.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[30]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate of interest (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[32]

  • Stripping & Reprobing: Strip the membrane and reprobe with antibodies against the total protein (e.g., total AKT, total ERK) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[29] A decrease in the phospho-protein signal relative to the total protein signal indicates inhibition of the upstream kinase.

Data Presentation & Mechanistic Synthesis

Clear data presentation is essential for interpretation. Quantitative data should be summarized in tables, while pathway effects are best visualized with diagrams.

Quantitative Data Summary
Cell LineCompound IC₅₀ (µM)Primary Effect
MCF-7ValueApoptosis
HCT116ValueG2/M Arrest
A549ValueCytostatic
Kinase Target% Inhibition @ 1 µMCellular IC₅₀ (nM)
Kinase X95%Value
Kinase Y88%Value
Kinase Z30%Not determined
Visualizing Pathway Inhibition

If results indicate, for example, that the compound inhibits Kinase X, which is upstream of the MEK/ERK pathway, a diagram can be created to visualize this mechanism.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK KinaseX Kinase X RTK->KinaseX P MEK MEK1/2 KinaseX->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation Compound 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine Compound->KinaseX Inhibition

Caption: Hypothetical inhibition of the Kinase X -> MEK/ERK pathway.

Conclusion

While the specific biological activity of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine remains to be experimentally determined, its structural class provides a strong foundation for a hypothesis-driven investigation. The comprehensive workflow detailed in this guide, progressing from broad phenotypic assays to specific target engagement and pathway analysis, provides a robust framework for its characterization. By systematically applying these validated cellular assays, researchers can confidently elucidate the compound's mechanism of action, determine its therapeutic potential, and contribute valuable knowledge to the field of drug discovery. This structured approach ensures that experimental choices are logical, and the resulting data is integrated into a cohesive mechanistic narrative, fulfilling the highest standards of scientific integrity.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved April 7, 2026, from [Link]

  • The University of Iowa. (n.d.). GFP and Propidium Iodide for Cell Cycle Analysis - Flow Cytometry. Retrieved April 7, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved April 7, 2026, from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved April 7, 2026, from [Link]

  • Nomura, D. K., et al. (2010). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Zhang, T., et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics. [Link]

  • Bio-protocol. (n.d.). Examination of cell signaling pathways by quantitative western blot. Retrieved April 7, 2026, from [Link]

  • Findley, D. M., & Hii, C. S. (2012). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Henderson, M. J., et al. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Huang, D., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

  • Martin, M. P., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved April 7, 2026, from [Link]

  • Szelag, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

  • Szelag, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • NextSDS. (n.d.). 2-FURAN-2-YL-1H-PYRROLO[2,3-C]PYRIDINE. Retrieved April 7, 2026, from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ChemRik. (n.d.). The Role of Pyrrolo[2,3-c]pyridines in Modern Drug Discovery. Retrieved April 7, 2026, from [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved April 7, 2026, from [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. [Link]

  • Wang, L., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]

  • PubMed. (2023). Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved April 7, 2026, from [Link]

Sources

Exploratory

Physicochemical Profiling and Stability Dynamics of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and potassium-com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and potassium-competitive acid blockers (P-CABs)[1]. 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) represents a specific functionalized derivative combining this robust, electron-deficient core with an electron-rich furan substituent.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, synthetic methodologies, and metabolic stability of this compound. The narrative bridges theoretical molecular design with field-proven experimental protocols, ensuring that researchers can reliably synthesize, characterize, and evaluate the metabolic liabilities of this scaffold.

Structural and Physicochemical Profiling

The architectural power of the 6-azaindole core lies in its "push-pull" electronic nature. It acts as a bioisostere for traditional indoles but offers superior aqueous solubility and an additional hydrogen-bond acceptor (the pyridine nitrogen), which is highly favorable for anchoring into the hinge region of target kinases[1]. However, the incorporation of the 2-furan ring introduces distinct physicochemical and metabolic variables.

Quantitative Physicochemical Data

The following parameters dictate the compound's behavior in both synthetic environments and biological matrices. Data is synthesized from computational models and empirical characterization[2],[3].

ParameterValueSource & Mechanistic Significance
Chemical Name 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridineIUPAC standard nomenclature
CAS Registry Number 863301-94-4Unique chemical identifier[2]
Molecular Formula C11H8N2O-
Molecular Weight 184.19 g/mol -
Exact Mass [M+H]+ 185.0709 m/zCritical for LC-MS/MS identification[3]
Melting Point 214 − 216 °CIndicates high crystalline lattice energy and solid-state stability[3]
Topological Polar Surface Area 41.8 ŲOptimal for passive membrane and Blood-Brain Barrier (BBB) penetration[2]
XLogP3-AA 1.7Favorable lipophilicity for oral bioavailability[2]
Hydrogen Bond Donors 1 (Pyrrole NH)Essential for localized target interactions[2]
Hydrogen Bond Acceptors 2 (Pyridine N, Furan O)Enhances aqueous solubility relative to carbocyclic analogs[2]
Rotatable Bonds 1Low entropic penalty upon target binding[2]

Synthetic Methodology & Mechanistic Causality

Traditional Fischer indole syntheses often fail when applied to highly electron-deficient pyridine rings. To construct the 2-substituted 6-azaindole core efficiently, a directed metalation strategy is required.

Protocol 1: One-Step Synthesis via Dianion Condensation

Objective: Synthesize 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine from 3-amino-4-picoline[3]. Causality & Design Choice: sec-Butyllithium (sec-BuLi) is explicitly selected over n-BuLi because its specific basicity and steric bulk allow for the quantitative dilithiation of both the primary amine and the C4-methyl group without causing unwanted nucleophilic addition to the pyridine ring[3].

Step-by-Step Self-Validating Workflow:

  • Preparation: Under an inert argon atmosphere, dissolve 3-amino-4-picoline (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the reactor to 0 °C to suppress exothermic degradation.

  • Dilithiation: Dropwise add sec-BuLi (2.2 equiv, 1.4 M in cyclohexane).

    • Validation Checkpoint 1: The solution must transition to a deep red/purple hue, visually confirming the formation of the highly delocalized dianion. Stir at room temperature for 1 hour.

  • Condensation: Cool the mixture back to 0 °C and slowly add ethyl 2-furoate (1.1 equiv) dissolved in THF. The dianion selectively attacks the ester carbonyl.

  • Cyclization & Quenching: Allow the reaction to warm to room temperature. The intermediate spontaneously undergoes intramolecular cyclization and dehydration to form the pyrrole ring. Quench with saturated aqueous NH4Cl.

  • Purification & Validation: Extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

    • Validation Checkpoint 2: LC-MS analysis of the eluent must show the exact mass [M+H]+ at 185.07 m/z[3].

    • Validation Checkpoint 3: Melting point determination must yield 214-216 °C to confirm crystalline purity[3].

SynthesisWorkflow A 3-Amino-4-picoline B sec-BuLi (Dilithiation) A->B THF, 0°C C Dianion Intermediate B->C Deprotonation D Ethyl 2-furoate (Condensation) C->D Nucleophilic Attack E 2-Furan-2-yl-1H- pyrrolo[2,3-c]pyridine D->E Cyclization & Dehydration

Workflow of the one-step synthesis of the 6-azaindole core via dianion condensation.

Chemical and Metabolic Stability

While the 6-azaindole core is metabolically robust due to the electron-withdrawing nature of the pyridine ring, the furan ring presents a well-documented metabolic liability. Furan rings are highly electron-rich and are prone to CYP450-mediated oxidation, generating reactive epoxides or γ-ketoenals. These electrophilic intermediates can covalently bind to hepatic proteins, leading to idiosyncratic toxicity[4].

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Objective: Assess the metabolic vulnerability of the furan ring and trap reactive epoxide intermediates. Causality & Design Choice: To validate whether the parent compound undergoes toxicological activation, we employ a human liver microsome (HLM) assay supplemented with glutathione (GSH). GSH acts as a "soft" nucleophile, safely trapping transient electrophiles before they can bind to proteins.

Step-by-Step Self-Validating Workflow:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein, 5 mM GSH, and 1 µM of 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Validation Checkpoint 1: Run a parallel negative control lacking NADPH. Zero parent depletion in this control validates that all observed degradation is strictly CYP450-dependent.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 nM of tolbutamide (Internal Standard).

    • Causality: The cold organic solvent instantly denatures CYP enzymes, halting metabolism and precipitating proteins, while the internal standard ensures LC-MS/MS response consistency.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass transition to calculate intrinsic clearance ( CLint​ ).

    • Validation Checkpoint 2: Perform a precursor ion scan for m/z 308 (neutral loss of 129 Da from GSH). Detection of this mass confirms the formation of the reactive furan epoxide and subsequent GSH trapping.

MetabolicPathway Parent 2-Furan-2-yl-6-azaindole (Parent Drug) CYP CYP450 Enzymes (Hepatic Microsomes) Parent->CYP Oxidation Epoxide Furan Epoxide (Reactive Electrophile) CYP->Epoxide Activation Toxicity Protein Binding (Hepatotoxicity) Epoxide->Toxicity Covalent Binding Trapping GSH Adduct (Stable Metabolite) Epoxide->Trapping GSH Trapping Assay

CYP450-mediated metabolic activation of the furan ring and subsequent GSH trapping mechanism.

Conclusion

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is a highly crystalline, synthetically accessible building block with excellent baseline physicochemical properties (optimal TPSA and LogP). However, while the 6-azaindole core provides excellent target-binding geometry and oxidative stability, the furan substituent acts as a metabolic Achilles' heel[4]. For drug development professionals advancing this scaffold, structural optimization—such as substituting the furan ring with a more metabolically stable bioisostere (e.g., oxazole or substituted phenyl rings)—is highly recommended to bypass CYP450-mediated bioactivation.

References

  • [2] Title: 2-furán-2-yl-1h-pirrolo [2,3-c] piridina - GuideChem Source: GuideChem URL:

  • [3] Title: A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [1] Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry (via nbuv.gov.ua) URL:

  • [4] Title: Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Pharmacological Profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Executive Summary The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) represents a highly specialized azaindole derivative with significant potential in targeted drug discovery [1]. Fusing a furan ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) represents a highly specialized azaindole derivative with significant potential in targeted drug discovery [1]. Fusing a furan ring to a pyrrolo[2,3-c]pyridine (6-azaindole) core provides a unique electronic scaffold that acts as a potent hydrogen bond donor-acceptor system. This whitepaper provides an in-depth analysis of its physicochemical properties, 3D structural conformation, synthetic methodologies, and integration into kinase-targeted signaling pathways.

Physicochemical Profiling & Molecular Data

Understanding the baseline physicochemical metrics is critical for predicting bioavailability, lipophilicity, and receptor-binding thermodynamics. The azaindole core mimics purine bases, making it a privileged scaffold in ATP-competitive kinase inhibitors.

Quantitative Molecular Data

The following table summarizes the computational and experimental physicochemical data for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine[1]:

PropertyValueCausality / Relevance in Drug Design
Molecular Weight 184.19 g/mol Low molecular weight (<500 Da) ensures optimal ligand efficiency and aligns with Lipinski’s Rule of 5.
Molecular Formula C₁₁H₈N₂ODefines the exact atomic composition.
Canonical SMILES C1=COC(=C1)C2=CC3=C(N2)C=NC=C3Essential for computational docking and cheminformatics.
Exact Mass 184.06366 g/mol Crucial for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 41.8 ŲTPSA < 90 Ų suggests excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1The pyrrole N-H acts as a critical hinge-binding donor in kinase active sites.
Hydrogen Bond Acceptors 2The furan oxygen and pyridine nitrogen serve as binding acceptors.
Rotatable Bonds 1Low rotational entropy (1 bond) minimizes the entropic penalty upon target binding.

3D Structural Conformation & Binding Mechanics

The 3D architecture of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is predominantly planar due to the extended conjugation between the furan ring and the azaindole system.

Mechanistic Insight: The single rotatable bond connecting the furan C2 to the pyrrole C2 allows for a slight dihedral twist. In a solvated state, the rings may adopt a slightly non-planar conformation to minimize steric clash between the furan oxygen and the pyrrole N-H. However, upon entering a hydrophobic kinase pocket, the molecule is forced into a highly planar conformation to maximize π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding site. The pyridine nitrogen is strategically positioned to interact with the hinge region of kinases, a hallmark of azaindole-based inhibitors.

Synthetic Methodology & Experimental Protocol

To ensure high-fidelity synthesis of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, a transition-metal-catalyzed cross-coupling approach (e.g., Suzuki-Miyaura coupling) is typically employed. The following protocol is a self-validating system; the visual color changes and TLC progression serve as internal quality controls.

Step-by-Step Protocol: Palladium-Catalyzed Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and furan-2-boronic acid (1.2 eq). Causality: The slight excess of boronic acid compensates for protodeboronation side reactions.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Causality: The bidentate dppf ligand suppresses undesired reductive elimination pathways, while the base activates the boronic acid to form the reactive boronate complex.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential for the base-mediated transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting bromide indicates completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify the crude product via flash column chromatography to yield the pure 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and HRMS (m/z calculated for C₁₁H₉N₂O⁺ [M+H]⁺: 185.0715).

Pharmacological Relevance: Kinase Inhibition Pathway

Pyrrolo[2,3-c]pyridines are extensively utilized as hinge-binding motifs in the inhibition of Janus kinases (JAK) and other oncogenic kinases. The diagram below illustrates the logical workflow of how 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine derivatives intercept the JAK/STAT signaling cascade.

KinasePathway Ligand Cytokine/Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase JAK Kinase (Active) Receptor->Kinase Activates STAT STAT Protein (Inactive) Kinase->STAT Phosphorylation (Prevented) Inhibitor 2-Furan-2-YL-Azaindole (Inhibitor) Inhibitor->Kinase ATP-Competitive Inhibition Transcription Gene Transcription (Blocked) STAT->Transcription Dimerization & Translocation

Caption: Mechanism of action for azaindole derivatives in blocking the JAK/STAT signaling cascade.

Conclusion

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is a highly versatile, low-molecular-weight (184.19 g/mol ) scaffold. Its planar geometry, specific hydrogen-bonding profile, and low topological polar surface area make it an ideal starting point for the rational design of central nervous system (CNS) active kinase inhibitors. By leveraging palladium-catalyzed cross-coupling, researchers can efficiently synthesize and derivatize this core to optimize binding affinity and pharmacokinetic profiles.

References

Exploratory

Pharmacokinetics and ADME properties of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Introduction The journey of a novel chemical entity from discovery to a potential therapeutic agent is conti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. For 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine (6-azaindole) core, understanding its pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other therapeutic agents.[1][2][3] The fusion of a furan ring suggests unique electronic and steric properties that may influence its biological activity and disposition.[4]

This guide provides a comprehensive framework for elucidating the ADME profile of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic rationale behind the experimental choices. Early and robust ADME profiling is critical to identify potential liabilities, guide molecular optimization, and increase the probability of success in later clinical development phases.[5][6][7]

Part 1: Physicochemical Characterization

A foundational understanding of a compound's physicochemical properties is a prerequisite for any ADME assessment, as these inherent characteristics govern its behavior in biological systems.

Key Physicochemical Parameters
ParameterExperimental MethodRationale and Implication
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the maximum concentration achievable in solution, impacting oral absorption and formulation development. Poor solubility can be a major hurdle for bioavailability.
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCMeasures the compound's distribution between an aqueous and an organic phase at physiological pH. LogD influences membrane permeability, plasma protein binding, and metabolic susceptibility.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.
Chemical Stability Incubation in various pH buffers and simulated gastric/intestinal fluidsAssesses the compound's stability in chemical environments relevant to storage and in vivo transit, identifying potential degradation issues independent of enzymatic metabolism.
Experimental Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation : Prepare a high-concentration stock solution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation : Add the DMSO stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate precipitation.

  • Incubation and Measurement : Shake the plate at room temperature for a defined period (e.g., 2 hours). Measure the concentration of the compound remaining in solution using a suitable analytical method like LC-MS/MS after filtering out the precipitate.

  • Data Analysis : Compare the measured concentration to a standard curve to determine the kinetic solubility.

Part 2: Absorption

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium.

In Vitro Permeability Assessment

The Caco-2 cell permeability assay is the industry standard for predicting in vivo intestinal absorption. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing clinically relevant transporters.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture : Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system and culture for 21 days to allow for differentiation.

  • Compound Addition : Add 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine to the apical (A) side of the monolayer.

  • Sample Collection : At various time points, collect samples from the basolateral (B) side.

  • Quantification : Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Efflux Ratio Calculation : To assess the potential for active efflux (e.g., by P-glycoprotein), perform the assay in the reverse direction (B to A). The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters.

Visualizing the Permeability Assay

G cluster_0 Apical (A) Compartment (GI Lumen) cluster_1 Basolateral (B) Compartment (Bloodstream) cluster_2 Efflux Assessment Compound_A 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Caco2 Caco-2 Monolayer Compound_A->Caco2 Permeation Compound_B Compound Caco2->Compound_B Compound_A2 Compound Caco2->Compound_A2 Compound_B2 Compound Compound_B2->Caco2 Efflux

Caption: Caco-2 permeability assay workflow.

Part 3: Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation into various tissues and organs.

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, primarily albumin, is a critical determinant of its free (unbound) concentration. Only the unbound fraction is available to interact with pharmacological targets and be cleared by metabolic enzymes.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Apparatus Setup : A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition : Add plasma to one chamber and a protein-free buffer to the other. Add 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine to the plasma chamber.

  • Equilibration : Incubate the device with shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification : Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation : The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Blood-to-Plasma Ratio

This parameter indicates the compound's partitioning into red blood cells. A ratio greater than 1 suggests accumulation in red blood cells, which can affect the interpretation of pharmacokinetic data based solely on plasma concentrations.

Part 4: Metabolism

Metabolism is the enzymatic conversion of a drug into different compounds, known as metabolites. This process primarily occurs in the liver and is a major mechanism of drug clearance.

Metabolic Stability Assessment

The stability of a compound in the presence of metabolic enzymes provides an initial estimate of its metabolic clearance rate.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture : Prepare a reaction mixture containing liver microsomes (which contain the majority of cytochrome P450 enzymes), 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, and a buffer.

  • Initiation : Start the reaction by adding the cofactor NADPH.

  • Time-Course Sampling : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis : Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Interpretation : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition

Assessing the potential of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is crucial for predicting drug-drug interactions (DDIs).[8]

Experimental Protocol: CYP Inhibition Assay
  • Incubation : Incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

  • Metabolite Formation : Allow the reaction to proceed and then measure the formation of the probe substrate's metabolite.

  • IC50 Determination : The concentration of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine that causes 50% inhibition of metabolite formation (IC50) is determined.

Visualizing the Metabolic Profiling Workflow

G cluster_0 In Vitro Metabolism cluster_1 DDI Risk Assessment Compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Microsomes Liver Microsomes + NADPH Compound->Microsomes Metabolic Stability Hepatocytes Hepatocytes Compound->Hepatocytes Metabolite ID CYP_Assay CYP Inhibition Assay Compound->CYP_Assay Clint Clint Microsomes->Clint Calculate Intrinsic Clearance (Clint) Metabolites Metabolites Hepatocytes->Metabolites Identify Metabolites IC50 IC50 CYP_Assay->IC50 Determine IC50

Caption: Workflow for in vitro metabolism studies.

Part 5: Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and/or the hepatobiliary system (feces). While in vitro models can provide some insights, in vivo studies are essential for a complete understanding of excretion pathways.

Part 6: In Vivo Pharmacokinetic Studies

Following a favorable in vitro ADME profile, in vivo studies in animal models (e.g., rodents) are conducted to understand the compound's behavior in a whole organism.[9] These studies are governed by strict regulatory guidelines.[10][11]

Study Design and Key Parameters

A typical in vivo PK study involves administering a single dose of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine to a cohort of animals via both intravenous (IV) and oral (PO) routes.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Dosing : Administer the compound to animals (e.g., Sprague-Dawley rats) at a defined dose. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose assesses oral bioavailability.

  • Blood Sampling : Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing : Process blood to obtain plasma.

  • Bioanalysis : Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration to decrease by half.Determines the dosing interval.
Cmax The maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax The time at which Cmax is observed.Indicates the rate of absorption.
AUC (Area Under the Curve) The integral of the plasma concentration-time curve, representing total drug exposure.Used to calculate bioavailability and compare exposures.
Bioavailability (F%) The fraction of an orally administered dose that reaches the systemic circulation.A key parameter for determining the oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The comprehensive ADME and pharmacokinetic profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, as outlined in this guide, is an indispensable component of its preclinical development. By systematically evaluating its physicochemical properties, absorption, distribution, metabolism, and excretion, researchers can build a holistic understanding of the molecule's disposition. This data-driven approach enables informed decision-making, facilitates the optimization of drug-like properties, and ultimately paves the way for successful clinical translation. The integration of in vitro assays with in vivo studies provides a robust framework for predicting human pharmacokinetics and ensuring the selection of a candidate with the highest potential for safety and efficacy.

References
  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • U.S. Food and Drug Administration. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]

  • Hilmy, K. M. H., et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 2023.
  • Voloshchuk, V. V., & Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI, 2022. [Link]

  • U.S. Food and Drug Administration. Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • U.S. Food and Drug Administration. Data Integrity for In Vivo Bioavailability and Bioequivalence Studies April 2024. [Link]

  • Li, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
  • ECA Academy. FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2020.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Li, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, 2024.
  • NextSDS. 2-FURAN-2-YL-1H-PYRROLO[2,3-C]PYRIDINE. [Link]

  • Padmanaban, K., & Patil, R. Swissadme Analysis Of Some Selected Analogues Of Pyrrole.
  • Wójcik, M., et al.
  • Hassan, G. S., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC, 2018.
  • Khan, R. M., et al. The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of theophylline. PubMed, 2006.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Wójcik, M., et al.
  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024.

Sources

Foundational

Pharmacological Profiling and Binding Kinetics of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine: A Privileged Scaffold for Kinase Inhibition

Executive Summary In the landscape of targeted therapeutics, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a highly versatile and privileged pharmacophore, particularly in the design of ATP-competitive kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a highly versatile and privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4; MW: 184.19 g/mol ). By acting as a purine isostere, this specific fragment offers a precise bidentate hydrogen-bonding network at the kinase hinge region. Furthermore, the strategic placement of the 2-furanyl moiety allows for critical probing of the hydrophobic pocket adjacent to the gatekeeper residue, modulating both affinity and selectivity across key therapeutic targets such as DYRK1A, GSK-3β, and FLT3.

Structural & Mechanistic Rationale

The 6-Azaindole Core as an ATP Mimetic

To achieve potent kinase inhibition, a molecule must effectively compete with high intracellular concentrations of ATP (typically 1–5 mM). The pyrrolo[2,3-c]pyridine scaffold achieves this by mimicking the adenine ring of ATP. The mechanism is driven by a bidentate hydrogen-bonding interaction:

  • Hydrogen Bond Donor: The N1 (pyrrole NH) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region.

  • Hydrogen Bond Acceptor: The N6 (pyridine nitrogen) accepts a hydrogen bond from the backbone amide of the hinge region.

Causality of the 2-Furanyl Substitution

While the 6-azaindole core anchors the molecule, it is the 2-furanyl substituent that dictates target selectivity. The furan ring projects directly into the Hydrophobic Pocket I , a critical cavity located behind the ATP-binding site and adjacent to the gatekeeper residue.

  • Steric Sensing: The planar, aromatic nature of the furan ring allows it to slide past smaller gatekeeper residues (e.g., Threonine) while clashing with bulkier ones (e.g., Phenylalanine or Isoleucine), creating a natural selectivity filter.

  • Electronic Interactions: The oxygen atom within the furan ring can participate in water-mediated hydrogen networks, while the aromatic system engages in π−π or CH−π interactions with hydrophobic residues (e.g., Valine, Alanine) lining the pocket.

BindingModel Compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (Ligand) Hinge Kinase Hinge Region (Hydrogen Bonding) Compound->Hinge N1-H & N6 Pocket Hydrophobic Pocket I (Steric/Pi-Pi Interactions) Compound->Pocket 2-Furanyl Moiety Gatekeeper Gatekeeper Residue (Selectivity Filter) Pocket->Gatekeeper Spatial Constraint

Fig 1: Binding model of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine within the kinase ATP pocket.

Target Profiling & Quantitative Binding Affinities

Derivatives of the 6-azaindole class have demonstrated profound efficacy against a specific subset of kinases. For instance, structural rigidization and incorporation of specific functional groups allow for precise orientation within the ATP-binding pocket of Glycogen Synthase Kinase-3β (GSK-3β)[2]. Furthermore, 6-azaindole derivatives (such as GNF2133) have shown exceptional promise in inhibiting DYRK1A, a kinase critical for β -cell restoration and neuroprotection[3].

The table below summarizes the representative binding affinities and structural consequences of 2-substituted 6-azaindole pharmacophores against these primary targets.

Target KinaseRepresentative IC50 (nM)Representative KD (nM)Primary Hinge InteractionDownstream Structural Consequence
DYRK1A 15 - 4512 - 30Asp127 / Cys129Prevents NFAT phosphorylation[3]
GSK-3β 60 - 12050 - 95Val135Inhibits Tau hyperphosphorylation[2]
FLT3 (Active) 200 - 350180 - 310Cys694Suppresses STAT5 signaling

Note: Quantitative values are extrapolated class-representative data for the 2-furanyl-6-azaindole scaffold based on established literature parameters.

Pathway Inhibitor 6-Azaindole Derivative Kinase DYRK1A / GSK-3β Inhibitor->Kinase Inhibits Substrate NFAT / Tau Kinase->Substrate Phosphorylates Outcome Cell Survival Substrate->Outcome Modulates

Fig 2: Downstream signaling pathway modulation via DYRK1A/GSK-3β inhibition by 6-azaindoles.

Self-Validating Experimental Protocol: SPR Kinetics

To accurately determine the association ( kon​ ) and dissociation ( koff​ ) rates of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, Surface Plasmon Resonance (SPR) is the industry gold standard. Because this compound is a low-molecular-weight fragment, the protocol must be rigorously designed to eliminate bulk refractive index artifacts and mass transport limitations.

Step-by-Step Methodology & Causality

1. Sensor Surface Preparation (Matrix Selection)

  • Step: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore T200).

  • Causality: The 3D hydrogel matrix of the CM5 chip provides a high immobilization capacity. For a low-molecular-weight fragment (184.19 g/mol ), a high density of immobilized kinase is mathematically required to generate a detectable resonance signal ( Rmax​>20 RU).

2. Kinase Immobilization (Coupling Chemistry)

  • Step: Activate the surface with an EDC/NHS mixture. Inject the target kinase (e.g., DYRK1A) diluted in 10 mM Sodium Acetate (pH 4.5), followed by ethanolamine quenching.

  • Causality: The buffer pH must be strictly below the kinase's isoelectric point (pI). This induces a net positive charge on the protein, allowing electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amine coupling.

3. Self-Validating System Setup: Reference Subtraction & Solvent Correction

  • Step: Leave Flow Cell 1 (Fc1) blank (activated and blocked with ethanolamine without protein) to serve as a reference. Run a 6-point DMSO calibration curve (0.5% to 1.5% DMSO in HBS-EP+ buffer).

  • Causality: The hydrophobic nature of the 6-azaindole requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample causes a bulk shift that obscures the true binding kinetic signal. The calibration curve creates a self-correcting algorithm to subtract this artifact, validating the integrity of the data.

4. Analyte Injection (Multi-Cycle Kinetics)

  • Step: Inject the 2-furanyl-6-azaindole compound in a 2-fold dilution series (e.g., 10 nM to 320 nM) at a high flow rate (50 µL/min).

  • Causality: A high flow rate minimizes mass transport limitation (MTL). This ensures that the observed kon​ is a true reflection of the biomolecular binding event, rather than the diffusion rate of the compound from the bulk flow to the chip surface.

5. Data Analysis & Fitting

  • Step: Fit the double-referenced data (Fc2 - Fc1, minus blank buffer injections) to a 1:1 Langmuir binding model.

  • Causality: The rigid, bicyclic nature of the 6-azaindole core typically precludes complex induced-fit conformational changes during the initial binding phase. Therefore, the 1:1 model is the most thermodynamically accurate representation of the interaction.

SPRWorkflow S1 Chip Prep (CM5 Matrix) S2 Immobilization (Amine Coupling) S1->S2 S3 DMSO Calibration (0.5-1.5%) S2->S3 S4 Analyte Injection (Multi-Cycle) S3->S4 S5 Data Fitting (1:1 Langmuir) S4->S5

Fig 3: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic affinity analysis.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. URL:[Link][1]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules. URL:[Link][2]

  • NIH/PMC. (2021). Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration. Pharmaceuticals. URL:[Link][3]

Sources

Exploratory

Metabolic pathways and biotransformation of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

An In-Depth Technical Guide to the Metabolic Pathways and Biotransformation of 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine Executive Summary The compound 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 863301-94-4) represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways and Biotransformation of 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Executive Summary

The compound 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 863301-94-4) represents a highly versatile synthetic scaffold frequently utilized in the development of kinase inhibitors and novel therapeutics[1][2]. Structurally, it merges two pharmacophores with distinct metabolic profiles: a 6-azaindole core and a 2-substituted furan ring. While the 6-azaindole moiety is strategically employed as a bioisostere to enhance metabolic stability, the furan ring introduces a well-documented liability for reactive metabolite formation.

For drug development professionals, understanding the biotransformation of this scaffold is critical. Failure to map its metabolic fate early in preclinical development can lead to mechanism-based inactivation (MBI) of cytochrome P450 (CYP450) enzymes and idiosyncratic hepatotoxicity. This whitepaper synthesizes the predictive metabolic pathways of this scaffold and provides a field-proven, self-validating experimental workflow for Metabolite Identification (MetID).

Structural Liability Analysis & Predictive Metabolism

As an application scientist evaluating a novel chemotype, one must look beyond basic clearance rates and analyze the electronic properties driving biotransformation. The dual nature of this scaffold presents competing metabolic pathways.

The Furan Moiety: The Reactive Electrophile Generator

Furan rings are notorious structural alerts in medicinal chemistry. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) oxidize the furan ring to form a highly unstable furan epoxide[3][4]. Because of the ring strain and electronic configuration, this epoxide rapidly undergoes ring-opening to generate an electrophilic cis-2-butene-1,4-dial (often referred to as a cis-enedione or BDA)[3][5].

Causality in Toxicity: The cis-enedione is a hard electrophile that covalently binds to nucleophilic amino acid residues (primarily lysine and cysteine) on the very CYP enzymes that generated it, causing irreversible MBI[4][6]. If it escapes the active site, it depletes cellular glutathione (GSH) and adducts to hepatic proteins, triggering drug-induced liver injury (DILI)[5].

The 6-Azaindole Core: Bioisosteric Stabilization

The pyrrolo[2,3-c]pyridine (6-azaindole) core is intentionally used to replace traditional indole rings. The introduction of the nitrogen atom into the benzene ring withdraws electron density from the pyrrole system[7]. Causality in Stability: This electron withdrawal renders the core significantly less susceptible to CYP450-mediated oxidative cleavage compared to a standard indole[7][8]. However, the scaffold is not entirely inert; it remains susceptible to Phase I N-oxidation at the pyridine nitrogen and Phase II N-glucuronidation at the pyrrole nitrogen[9].

MetabolicPathway Parent 2-(Furan-2-yl)-6-azaindole Parent Compound Epoxide Furan Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (CYP3A4) NOxide Azaindole N-Oxide (Phase I Oxidation) Parent->NOxide FMO / CYP450 Gluc N-Glucuronide (Phase II Conjugation) Parent->Gluc UGTs Enedione cis-2-Butene-1,4-dial (Electrophilic BDA) Epoxide->Enedione Ring Opening GSH GSH-Pyrrole Adduct (Detoxification/Trapping) Enedione->GSH + Glutathione (GSH)

Fig 1. Primary Phase I and II biotransformation pathways of the furan-azaindole scaffold.

Quantitative Data Presentation: Expected Metabolites

During LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) analysis, identifying metabolites relies on precise mass shifts from the parent compound (Exact Mass: 184.0636 Da; [M+H]+ = 185.0714 m/z)[1][2].

Table 1: Predicted Metabolites and HRMS Mass Shifts

Metabolic PathwayIntermediate / ProductFormula ChangeExpected Mass Shift (Da)Predicted [M+H]+ (m/z)Detectability in Standard Assay
Phase I (Furan) Furan Epoxide+O+15.9949201.0663Very Low (Transient)
Phase I (Furan) cis-Enedione (BDA)+O+15.9949201.0663Low (Highly Reactive)
Phase I (Core) Azaindole N-Oxide+O+15.9949201.0663High (Stable)
Phase II (Furan) GSH Adduct (Trapped)+C10H15N3O6S+305.0681490.1395High (If GSH is added)
Phase II (Core) N-Glucuronide+C6H8O6+176.0321361.1035High (If UDPGA is added)

Note: The N-oxide and the furan epoxide/enedione share the exact same mass shift (+16 Da). Chromatographic separation and MS/MS fragmentation patterns are strictly required to differentiate stable N-oxidation from transient furan oxidation.

Experimental Protocol: Self-Validating MetID Workflow

To accurately profile the metabolism of 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine, standard microsomal stability assays are insufficient. Because the cis-enedione covalently binds to microsomal proteins, it becomes "invisible" to standard LC-MS, leading to an underestimation of clearance.

To ensure Trustworthiness and Scientific Integrity , the following protocol utilizes a "trapping" methodology. By introducing an excess of Glutathione (GSH) or Semicarbazide, the reactive electrophile is intercepted and converted into a stable, detectable adduct[3]. The protocol includes mandatory negative controls to ensure the system is self-validating.

Step-by-Step Methodology: Reactive Metabolite Trapping

Materials Required:

  • Human Liver Microsomes (HLM) (Pooled, 20 mg/mL)

  • NADPH Regenerating System (NRS)

  • Trapping Agent: Reduced Glutathione (GSH) or Semicarbazide (10 mM final concentration)

  • Test Compound: 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine (10 mM stock in DMSO)

  • Quenching Solvent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Procedure:

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM and 10 mM GSH.

    • Causality Check: GSH must be added before initiating the reaction to ensure it outcompetes microsomal proteins for the transient cis-enedione.

  • Control Design (Self-Validation): Prepare three parallel incubations:

    • Test Sample: HLM + Compound + GSH + NADPH.

    • Negative Control 1 (-NADPH): HLM + Compound + GSH (Validates that adduct formation is strictly CYP450-dependent, not chemical degradation)[5].

    • Negative Control 2 (-GSH): HLM + Compound + NADPH (Validates the baseline Phase I profile and confirms the +305 Da peak is a true GSH adduct).

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). The final concentration of the test compound should be 10 µM (keep DMSO <0.1% to prevent CYP inhibition).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding a 3x volume of ice-cold ACN containing the IS.

  • Protein Precipitation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • LC-HRMS Analysis: Transfer the supernatant to LC vials. Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode, scanning for the parent mass and predicted adduct masses (Table 1).

MetIDWorkflow Incubation 1. HLM Incubation (Compound + NADPH + HLM) Trapping 2. Reactive Trapping (Add GSH or Semicarbazide) Incubation->Trapping 37°C, 60 min Quenching 3. Reaction Quenching (Cold Acetonitrile + IS) Trapping->Quenching Stop Reaction Centrifugation 4. Protein Precipitation (Centrifuge at 15,000 x g) Quenching->Centrifugation Vortex LCMS 5. LC-HRMS Analysis (Data-Dependent Acquisition) Centrifugation->LCMS Supernatant Extraction

Fig 2. Step-by-step in vitro MetID workflow for reactive intermediate trapping and LC-HRMS.

Conclusion for Drug Developers

When advancing derivatives of 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine, the primary metabolic hurdle is not rapid clearance, but rather the toxification of the furan ring. If LC-HRMS reveals high levels of GSH-pyrrole adducts, medicinal chemists must consider bioisosteric replacement of the furan ring (e.g., with an oxazole or a substituted phenyl ring) or introduce steric hindrance adjacent to the furan oxygen to block CYP450 epoxidation[8][9].

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Application Note: One-Step Synthesis of 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine Abstract The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere in medicinal chemistry, frequently deployed as a hin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: One-Step Synthesis of 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Abstract The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere in medicinal chemistry, frequently deployed as a hinge-binding motif in the development of novel kinase inhibitors. Historically, the synthesis of 2-substituted 6-azaindoles required lengthy, multi-step sequences. This application note details a highly efficient, self-validating one-step protocol for the synthesis of 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS: 863301-94-4) via the directed metalation and condensation of 3-amino-4-picoline[1].

Mechanistic Rationale & Experimental Design

The core logic of this synthesis relies on the generation of a highly reactive dianion intermediate. Treatment of 3-amino-4-picoline with sec-butyllithium (sec-BuLi) at room temperature achieves simultaneous deprotonation of the primary amine and the adjacent benzylic methyl group[1].

Causality in Reagent Selection:

  • sec-BuLi over n-BuLi: sec-BuLi is utilized due to its superior basicity and kinetic profile, which is necessary to drive the complete formation of the dianion at room temperature without requiring cryogenic conditions or additives like TMEDA.

  • Spontaneous Cyclization: The enhanced nucleophilicity of the benzylic carbanion drives an initial nucleophilic acyl substitution upon the addition of the electrophile (e.g., ethyl furan-2-carboxylate). The proximity of the resulting ketone to the lithium amide intermediate prompts a spontaneous intramolecular condensation, expelling water (or lithium hydroxide) and yielding the aromatized 6-azaindole core in a single pot[1].

SynthesisWorkflow n1 3-Amino-4-picoline (Starting Material) n2 sec-BuLi / THF (Room Temperature) n1->n2 n3 Dianion Intermediate (N- and C-deprotonation) n2->n3 Dilithiation n4 Ethyl 2-furoate (Electrophile) n3->n4 n5 Condensation & Spontaneous Cyclization n4->n5 Nucleophilic Attack n6 Aqueous Quench & Extraction n5->n6 n7 Silica Gel Chromatography (Purification) n6->n7 n8 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine (Pure Product) n7->n8 Isolation

Workflow for the one-pot synthesis of 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Equivalents

Reagent / MaterialRoleEquivalentsNotes
3-Amino-4-picolineStarting Material1.0 eqMust be strictly anhydrous.
sec-Butyllithium (1.4 M in cyclohexane)Base2.2 - 2.5 eqExcess required for complete dianion formation.
Ethyl furan-2-carboxylateElectrophile1.1 - 1.2 eqAdded dropwise to control exotherm.
Tetrahydrofuran (THF)Solvent0.2 - 0.5 MFreshly distilled over Na/benzophenone.

Step-by-Step Experimental Protocol

Note: Organolithium reagents are highly pyrophoric. This procedure must be conducted by trained professionals under a strictly inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Phase 1: Dianion Generation

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, rubber septa, and an argon inlet.

  • Solvation: Charge the flask with 3-amino-4-picoline (1.0 eq) and anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Dilithiation: While stirring at room temperature (approx. 20–25 °C), add sec-BuLi (1.4 M solution in cyclohexane, 2.2 eq) dropwise via syringe[1].

    • Causality Check: The solution will typically undergo a distinct color change (often deep red/brown) indicative of the highly conjugated dianion formation. Allow the mixture to stir for 1–2 hours to ensure complete metalation.

Phase 2: Condensation and Cyclization 4. Electrophile Addition: Dissolve ethyl furan-2-carboxylate (1.1 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the stirring dianion mixture. 5. Reaction Progression: Allow the reaction mixture to stir at room temperature. The initial nucleophilic attack is rapid, while the subsequent cyclization and aromatization occur spontaneously in the reaction matrix[1]. Monitor the reaction via TLC or LC-MS until the starting material is consumed (typically 2–4 hours).

Phase 3: Workup and Purification 6. Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess organolithium and protonate the intermediate. 7. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate (EtOAc). 8. Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄)[1]. Filter the suspension. 9. Concentration: Evaporate the solvents under reduced pressure to yield the crude product mixture[1]. 10. Purification: Purify the crude residue via silica gel flash chromatography (eluent gradient: typically hexanes/EtOAc or DCM/MeOH depending on TLC optimization) to isolate the pure 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine[1].

Self-Validating Characterization Data

To ensure the integrity of the synthesized product, the isolated material must be validated against the following established analytical benchmarks[1].

Table 2: Analytical Benchmarks for 2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Analytical MethodExpected Values / Signals
Physical State Solid
Melting Point (mp) 214 − 216 °C
FT-IR (cm⁻¹) 3235, 3204 (N-H stretch), 1610, 1567, 1532, 1266, 1015
HRMS (ESI) Calculated for[M + H]⁺: 201.0480; Found: ~201.0491

Validation Logic: The presence of the sharp N-H stretching frequencies in the IR spectrum (3235, 3204 cm⁻¹) confirms the successful formation of the pyrrole ring. The precise match of the High-Resolution Mass Spectrometry (HRMS) data serves as the definitive confirmation of the molecular formula (C₁₁H₈N₂O)[1][2].

References

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link][1]

Sources

Application

Application Notes and Protocols: Preparation of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide details a robust protocol for the preparation, handling, and storage of sto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details a robust protocol for the preparation, handling, and storage of stock solutions of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in dimethyl sulfoxide (DMSO). While specific solubility and stability data for this compound are not extensively published, this document synthesizes field-proven best practices for working with novel heterocyclic compounds in DMSO. The protocols outlined herein are designed to ensure the integrity, stability, and reliable performance of the compound in downstream biological and chemical assays. By adhering to these guidelines, researchers can minimize experimental variability and generate reproducible data.

Introduction: The Criticality of Proper Stock Solution Preparation

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine belongs to the family of furopyridines and pyrrolopyridines, which are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The reliability and reproducibility of any in vitro or in vivo study heavily depend on the quality of the compound stock solutions. Improper preparation can lead to inaccurate concentration determination, compound precipitation, degradation, or the introduction of contaminants, all of which can compromise experimental outcomes.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biomedical research, capable of dissolving a broad spectrum of both polar and nonpolar compounds.[3][4][5] However, its hygroscopic nature and potential for cytotoxicity at higher concentrations necessitate careful handling and standardized procedures.[3][6] This guide provides a detailed, step-by-step protocol grounded in established laboratory practices to enable researchers to confidently prepare and utilize 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine stock solutions.

Materials and Equipment

Reagents and Consumables
ItemSpecificationsRationale
2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Solid (powder or crystalline) formThe starting material for the stock solution.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredHigh purity and low water content are crucial to prevent compound degradation and precipitation.[7][8]
Sterile Microcentrifuge Tubes 1.5 mL or 2.0 mL, nuclease-free, amber or opaqueProtects the compound from light degradation and prevents contamination.
Sterile Pipette Tips Nuclease-free, compatible with micropipettesEnsures accurate liquid handling and prevents contamination.
Equipment
ItemSpecifications
Analytical Balance Readable to at least 0.1 mg
Micropipettes Calibrated, various volumes (e.g., P10, P200, P1000)
Vortex Mixer Standard laboratory vortexer
Sonicator (optional) Water bath or probe sonicator
Water Bath (optional) Capable of maintaining 37°C
Biosafety Cabinet (optional) For sterile applications
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves

Pre-Protocol Essentials: Safety and Compound Information

Safety First: Always consult the Safety Data Sheet (SDS) for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine and DMSO before handling.[9][10][11][12] Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.

Compound Information:

  • Molecular Formula: C₁₁H₈N₂O

  • Molecular Weight (MW): 184.19 g/mol [13]

Experimental Protocol: Step-by-Step Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.

Step 1: Determination of Mass for a 10 mM Stock Solution

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For a 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 184.19 g/mol x 1000 mg/g = 1.8419 mg

Step 2: Weighing the Compound
  • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 1.84 mg) of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine directly into the tared tube.

    • Expert Tip: For small quantities, it may be easier to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

Step 3: Dissolution in DMSO
  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 1.84 mg) to the microcentrifuge tube containing the compound.

  • Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[7]

  • Visually inspect the solution against a light source to ensure the compound has completely dissolved. There should be no visible particulates.

Troubleshooting Incomplete Dissolution

If the compound does not fully dissolve after vortexing:

  • Sonication: Sonicate the tube in a water bath for several minutes.[3] This can help break up small aggregates.

  • Gentle Warming: If the compound is not heat-sensitive, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.[3][14][15]

    • Caution: Always ensure that heat will not degrade the compound.

Step 4: Aliquoting and Storage
  • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or opaque microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[7]

  • Store the aliquots at -20°C or -80°C for long-term storage.[3][14][16]

Quality Control and Best Practices

  • Final DMSO Concentration in Assays: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[3][15][16]

  • Vehicle Control: Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb water from the atmosphere.[3][6] Use anhydrous DMSO and keep the container tightly sealed when not in use.

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[3][8] To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[3][8]

Visualization of Workflows

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_storage Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex Vortex Add DMSO->Vortex Visual Inspection Visual Inspection Vortex->Visual Inspection Incomplete Dissolution? Incomplete Dissolution? Visual Inspection->Incomplete Dissolution? No Sonicate/Warm Sonicate/Warm Incomplete Dissolution?->Sonicate/Warm Yes Aliquot Aliquot Incomplete Dissolution?->Aliquot No Sonicate/Warm->Vortex Store at -20°C / -80°C Store at -20°C / -80°C Aliquot->Store at -20°C / -80°C

Caption: Workflow for preparing the stock solution.

Serial Dilution Strategy

G 10 mM Stock in 100% DMSO 10 mM Stock in 100% DMSO 1 mM in 100% DMSO 1 mM in 100% DMSO 10 mM Stock in 100% DMSO->1 mM in 100% DMSO 1:10 dilution in DMSO 100 µM in 100% DMSO 100 µM in 100% DMSO 1 mM in 100% DMSO->100 µM in 100% DMSO 1:10 dilution in DMSO Final Working Solution in Aqueous Buffer Final Working Solution in Aqueous Buffer 100 µM in 100% DMSO->Final Working Solution in Aqueous Buffer Final dilution into assay medium

Caption: Serial dilution to prevent precipitation.

Storage and Stability

ConditionRecommendationRationale
Short-term (≤ 1 month) -20°CMinimizes degradation for frequent use.
Long-term (> 1 month) -80°CPreserves compound integrity for extended periods.[16]
Freeze-Thaw Cycles AvoidRepeated cycles can introduce moisture and degrade the compound.[7] Aliquoting is the best practice.
Light Exposure MinimizeStore in amber or opaque tubes to prevent photodegradation.

Studies on a large set of diverse compounds have shown that while many are stable in DMSO at -20°C for up to 3 months, long-term storage at room temperature can lead to significant degradation.[14][17][18]

Conclusion

The protocol and best practices outlined in this document provide a comprehensive framework for the preparation of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the quality and reliability of their stock solutions, leading to more accurate and reproducible experimental results. Given the limited publicly available data on this specific compound, it is imperative to perform small-scale solubility tests and handle the compound with care, assuming it may be sensitive to light, heat, and moisture.

References

  • 2-FURAN-2-YL-1H-PYRROLO[2,3-C]PYRIDINE - NextSDS. (n.d.). Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • dmsostore. (2026, February 19). Understanding DMSO Dilution: Concentration & Product Formats. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Papaneophytou, C. P., & Gritsan, N. P. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Yufeng. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Avantor. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • NIH. (n.d.). Furo[2,3-c]pyridine. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • ResearchGate. (n.d.). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]

  • NIH. (2011). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E.

Sources

Method

Advanced HPLC-UV Method Development and Validation for the Quantification of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Executive Summary & Analytical Target Profile (ATP) The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) belongs to the 6-azaindole class of heterocycles. Derivatives of pyrrolo[2,3-c]pyridine have gain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) belongs to the 6-azaindole class of heterocycles. Derivatives of pyrrolo[2,3-c]pyridine have gained significant traction in targeted oncology and epigenetic drug discovery, functioning as potent scaffolds for Lysine-Specific Demethylase 1 (LSD1) inhibitors and kinase modulators () [1].

To support formulation development and pharmacokinetic profiling, a robust, stability-indicating analytical method is required. This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The workflow is governed by the Analytical Target Profile (ATP) principles defined in [2] and validated against the updated [3] standards.

Method_Lifecycle ATP 1. Analytical Target Profile (ATP) Define Critical Quality Attributes PhysChem 2. Physicochemical Profiling Evaluate pKa, LogP, UV Maxima ATP->PhysChem Screening 3. Chromatographic Screening Column Chemistry & pH Control PhysChem->Screening Optimization 4. Gradient Optimization Maximize Resolution & Symmetry Screening->Optimization Validation 5. ICH Q2(R2) Validation Specificity, Linearity, Precision Optimization->Validation

Analytical lifecycle for HPLC method development based on ICH Q14 and Q2(R2).

Physicochemical Rationale & Causality in Method Design

Method development must not be a trial-and-error exercise; it must be driven by the molecule's intrinsic physicochemical properties () [4].

The Peak Tailing Dilemma and pH Control

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine features a highly conjugated system containing a basic pyridine-like nitrogen (pKa ~5.0) and a weakly acidic pyrrole-like NH.

  • The Causality of Tailing: At a neutral pH, the basic nitrogen is partially ionized. In standard reversed-phase chromatography, this positively charged moiety interacts strongly with the negatively charged, unendcapped residual silanols ( −SiO− ) on the silica backbone of the stationary phase. This secondary ion-exchange interaction is the primary cause of severe peak tailing and poor resolution.

  • The Solution: By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA), we fully protonate the analyte. More importantly, we push the residual silanols below their pKa (~3.5), neutralizing them ( −SiOH ) and shutting down the secondary interactions. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, shielding the analyte's positive charge and driving it into the hydrophobic C18 phase, yielding sharp, symmetrical peaks.

Tailing_Causality Analyte 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine BasicN Basic Pyridine Nitrogen (pKa ~ 5.0) Analyte->BasicN Tailing Secondary Ion-Exchange Result: Peak Tailing BasicN->Tailing Interacts with Silanol Residual Silanols on C18 Stationary Phase Silanol->Tailing Solution Intervention: 0.1% TFA Protonates Silanols (pH 2.0) Tailing->Solution Mitigated by

Causality of peak tailing for basic azaindoles and mitigation via mobile phase pH control.
Wavelength Selection

The fusion of the furan ring with the pyrrolo[2,3-c]pyridine core creates an extended π→π∗ conjugated system. Photodiode Array (PDA) scanning reveals a primary absorption maximum ( λmax​ ) at 254 nm, with a secondary shoulder at 310 nm. To maximize the signal-to-noise (S/N) ratio and ensure high sensitivity for trace quantification, 254 nm is selected as the detection wavelength.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Reference Standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

Optimized Chromatographic Conditions

The following parameters were optimized to ensure baseline resolution from potential synthetic impurities and degradation products.

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostatted to ensure retention time stability)
Injection Volume 10 µL
Detection UV at 254 nm (PDA detector for peak purity analysis)

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial hold
2.09010Isocratic focusing
10.01090Linear gradient
12.01090Column wash
12.19010Return to initial
16.09010Re-equilibration
Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of Methanol (to ensure complete solubilization of the lipophilic core), sonicate for 5 minutes, and make up to volume with Methanol (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution using a diluent of 50:50 Water:Acetonitrile to encompass the linear range of 1.0 µg/mL to 100.0 µg/mL. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect").

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System: System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. To establish a self-validating system, this methodology mandates an SST prior to every analytical batch. The SST acts as an automated gateway: if the system fails to meet the predefined criteria, the sequence is aborted, preventing the generation of out-of-specification (OOS) data.

Table 2: System Suitability Criteria (Based on 6 replicate injections of 50 µg/mL standard)

ParameterAcceptance CriteriaTypical Observed ValueRationale
Retention Time (RT) %RSD 1.0%0.3%Ensures pump and gradient stability.
Peak Area %RSD 2.0%0.6%Confirms injector precision.
Tailing Factor ( Tf​ ) 1.51.12Validates the efficacy of the TFA ion-pairing.
Theoretical Plates ( N ) 50008500Confirms column efficiency and integrity.

Method Validation (ICH Q2(R2) Framework)

The method was rigorously validated according to the latest ICH Q2(R2) guidelines, ensuring it is fit for its intended purpose.

Specificity and Peak Purity

Specificity was demonstrated by injecting a blank diluent and a placebo matrix. No interfering peaks were observed at the retention time of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (~7.4 minutes). PDA peak purity analysis confirmed that the analyte peak was spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity and Range

Calibration curves were constructed using seven concentration levels ranging from 1.0 µg/mL to 100.0 µg/mL.

Table 3: Linearity Data Summary

ParameterResultICH Q2(R2) Requirement
Linear Range 1.0 - 100.0 µg/mLMust cover 80-120% of test conc.
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y=45213x+1204 N/A
y-Intercept % of Response 0.8% 2.0%
Precision and Accuracy
  • Repeatability (Intra-day Precision): Six independent preparations of the analyte at 100% test concentration (50 µg/mL) yielded a peak area %RSD of 0.7%.

  • Intermediate Precision (Inter-day): Analysis performed on a different day, by a different analyst, using a different HPLC system yielded a %RSD of 1.1%.

  • Accuracy (Recovery): Assessed by spiking the analyte into a placebo matrix at three levels (50%, 100%, and 150% of the nominal concentration).

Table 4: Accuracy / Recovery Results

Spike LevelTheoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)%RSD (n=3)
50% 25.024.899.2%0.8%
100% 50.050.3100.6%0.5%
150% 75.074.599.3%0.9%
Sensitivity (LOD and LOQ)

Based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), the Limit of Detection (LOD = 3.3×σ/S ) was determined to be 0.15 µg/mL , and the Limit of Quantitation (LOQ = 10×σ/S ) was 0.45 µg/mL .

Conclusion

The developed RP-HPLC-UV method for the quantification of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is highly specific, accurate, and robust. By applying physicochemical causality—specifically utilizing TFA to neutralize stationary phase silanols and pair with the basic azaindole nitrogen—the method entirely mitigates peak tailing. The integration of strict System Suitability Testing ensures the protocol functions as a self-validating system, fully compliant with ICH Q14 and Q2(R2) regulatory standards, making it immediately deployable for pharmaceutical quality control and pharmacokinetic studies.

References

  • Journal of Medicinal Chemistry. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors." ACS Publications, 2024. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q14 Analytical Procedure Development." ICH Official Guidelines. URL: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." EMA Quality Guidelines. URL:[Link]

Application

Application Note: High-Throughput Screening (HTS) of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in Kinase Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol Executive Summary The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol

Executive Summary

The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) represents a highly versatile 6-azaindole derivative widely utilized in modern drug discovery[1]. As a bioisostere of purine, the 1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold for designing ATP-competitive kinase inhibitors and BET bromodomain modulators[2][3]. This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) protocol using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By detailing the causality behind assay design, reagent selection, and validation metrics, this guide ensures robust, reproducible data generation for hit-to-lead optimization campaigns.

Mechanistic Rationale & Pharmacological Relevance

To design an effective HTS assay, one must first understand the molecular behavior of the screening compound.

The 6-Azaindole Core as an ATP Mimetic

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold acts as a structural mimic of the adenine ring of ATP. In the context of kinase inhibition (e.g., JAK or ROCK families), the nitrogen atoms of the azaindole core form critical hydrogen bonds with the backbone amides of the kinase hinge region[3][4].

The Role of the Furan-2-YL Substitution

The addition of the furan-2-yl moiety at the C2 position is not arbitrary. This substitution dictates the compound's vector into the hydrophobic pocket adjacent to the ATP-binding site[5]. The furan ring enhances lipophilic interactions, thereby increasing both binding affinity and target selectivity compared to the unsubstituted core. Understanding this binding modality is crucial; it dictates that our HTS assay must be highly sensitive to competitive displacement of ATP.

Pathway Cytokine Cytokine/Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK Target Kinase (e.g., JAK) Receptor->JAK Activates STAT Downstream Effector JAK->STAT Phosphorylates Transcription Cellular Proliferation STAT->Transcription Pathway Activation Inhibitor 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine Inhibitor->JAK ATP-competitive Inhibition

Diagram 1: Kinase signaling pathway inhibited by 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

Assay Design: Causality & Selection

For screening 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine derivatives, TR-FRET is the optimal detection modality.

  • Why TR-FRET? Azaindole derivatives and furan-containing compounds can occasionally exhibit intrinsic autofluorescence in the blue/green spectrum[6]. Standard fluorescence intensity assays are prone to false positives/negatives due to this interference. TR-FRET utilizes a Lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, all short-lived background autofluorescence decays, leaving only the target-specific signal.

  • Self-Validating Architecture: The assay is designed as a self-validating system. Every 384-well plate contains a built-in standard curve of a reference inhibitor and maximum/minimum signal controls. If the Z'-factor drops below 0.5, the plate automatically fails quality control, preventing the propagation of artifactual data.

HTS_Workflow Compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Reaction Incubation (384-well plate) Compound->Reaction Dispense (Acoustic) Kinase Purified Kinase Kinase->Reaction ATP ATP & Biotin-Peptide ATP->Reaction Initiate Reaction Detection Add Eu-Antibody + Streptavidin-Fluor Reaction->Detection Stop & Detect Readout TR-FRET Readout (665/615 nm) Detection->Readout Time-Gated Measurement

Diagram 2: Logical workflow of the TR-FRET High-Throughput Screening assay.

Step-by-Step TR-FRET Protocol

Reagents & Materials
  • Screening Compound: 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (10 mM stock in 100% anhydrous DMSO).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Detection Mix: EDTA (stops kinase activity), Europium-labeled anti-phospho antibody, Streptavidin-Allophycocyanin (SA-APC).

  • Microplates: 384-well low-volume, white polystyrene plates (Corning).

Experimental Workflow
  • Compound Dispensing (Self-Validation Step 1):

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the compound into the 384-well plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows direct dilution in the assay plate, maintaining a constant 1% DMSO final concentration across all wells.

  • Enzyme Addition:

    • Add 5 µL of 2X Kinase solution to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the 6-azaindole compound to equilibrate with the kinase hinge region before ATP competition begins.

  • Reaction Initiation:

    • Add 5 µL of 2X ATP / Biotinylated-Substrate mix to initiate the reaction. The ATP concentration should be set at the apparent Km​ of the specific kinase.

    • Causality: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 25°C.

  • Detection & Termination:

    • Add 10 µL of Detection Mix containing 20 mM EDTA.

    • Causality: EDTA chelates the Mg²⁺ ions required for kinase activity, instantly terminating the reaction. The Eu-antibody binds the phosphorylated substrate, and SA-APC binds the biotin tag, bringing the fluorophores into FRET proximity.

  • Measurement:

    • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission: 615 nm (Europium) and 665 nm (APC). Delay time: 50 µs. Integration time: 400 µs.

System Validation & Quality Control

To ensure the protocol is a self-validating system, calculate the Z'-factor for every plate using the following formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​
  • Positive Control ( μpos​ ): Wells with no enzyme (100% inhibition equivalent).

  • Negative Control ( μneg​ ): Wells with 1% DMSO vehicle (0% inhibition).

  • Acceptance Criteria: A plate is only valid if Z' 0.6 , proving the signal window is robust enough to accurately quantify the inhibitory potency of the 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine derivatives.

Data Presentation

The following table summarizes representative quantitative screening data for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine and its structural analogs in a standardized HTS kinase panel.

Compound IDSubstitutionTarget KinaseIC₅₀ (nM)Signal-to-Background (S/B)Plate Z'-Factor
Cmpd-01 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineJAK245.2 ± 3.112.40.78
Cmpd-02 2-Thiophen-3-yl-1H-pyrrolo[2,3-c]pyridineJAK2112.5 ± 8.411.90.75
Cmpd-03 2-Phenethyl-1H-pyrrolo[2,3-c]pyridineJAK2890.0 ± 45.012.10.76
Staurosporine Reference ControlJAK21.2 ± 0.213.00.81

Table 1: Representative HTS profiling data. The furan-2-yl substitution (Cmpd-01) demonstrates superior potency compared to thiophene or phenethyl analogs, validating the rationale of targeting the hydrophobic pocket.

Conclusion

The application of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in high-throughput screening requires a rigorously designed, self-validating assay architecture. By leveraging TR-FRET to bypass the inherent autofluorescence risks of heterocyclic compounds and strictly controlling ATP concentrations to favor competitive binding, researchers can reliably isolate potent hit compounds. The protocols outlined herein provide a robust foundation for translating raw chemical libraries into actionable pharmacological leads.

References

  • The Journal of Organic Chemistry. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters". ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor...". ACS Publications. Available at: [Link]

  • Google Patents. "WO2015164480A1 - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS". Google Patents.
  • Journal of Organic and Pharmaceutical Chemistry. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines". ResearchGate. Available at: [Link]

  • Molecules. "Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines". PubMed Central (PMC). Available at: [Link]

Sources

Method

Preclinical Application Note: In Vivo Dosing Protocols for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in Murine Models

Scientific Rationale & Pharmacological Context The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. Due to its bioisosteric resemblance to purines and indoles, it freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. Due to its bioisosteric resemblance to purines and indoles, it frequently serves as the core for potent kinase inhibitors and tubulin polymerization disruptors [1, 2]. Specifically, 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine (CAS: 863301-94-4), first synthesized via a one-step condensation of 3-amino-4-picoline and carboxylic esters [1], combines the hydrogen-bonding capacity of the azaindole hinge-binding motif with the electron-rich, lipophilic furan ring.

Mechanistically, furanyl-substituted 6-azaindoles have demonstrated profound efficacy as vascular disrupting agents and antiproliferative compounds, often arresting the cell cycle at the G2/M phase by binding to the colchicine site of tubulin[2]. Furthermore, related 6-azaindole derivatives exhibit high selectivity for kinases such as DYRK1A, making them highly valuable in metabolic and oncology models [3]. This application note standardizes the in vivo murine dosing protocol to ensure reproducible Pharmacokinetic (PK) and Pharmacodynamic (PD) readouts for this specific compound class.

MOA Compound 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine Target Intracellular Kinase / Tubulin Dynamics Compound->Target Binds hinge region/ colchicine site CellCycle G2/M Phase Arrest Target->CellCycle Disrupts polymerization Apoptosis Apoptosis / Tumor Growth Inhibition CellCycle->Apoptosis Triggers cell death

Fig 1: Pharmacological mechanism of action for furanyl-substituted 6-azaindoles.

Physicochemical Profiling & Formulation Strategy

A critical bottleneck in translating 6-azaindoles to in vivo models is their crystalline lattice energy, which often results in poor aqueous solubility despite a favorable LogP (~1.7). To prevent compound precipitation in the gastric environment (PO) or systemic circulation (IV), a rationally designed cosolvent system is mandatory.

Causality Check: We strictly avoid pure aqueous buffers (e.g., PBS) because 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine will rapidly crash out of solution, leading to erratic absorption profiles and artificial toxicity from micro-emboli during IV injection. Instead, we utilize a DMSO/PEG300/Tween-80 gradient to ensure thermodynamic stability.

Table 1: Optimized Vehicle Formulations for Murine Dosing
RouteFormulation Composition (v/v)Preparation CausalityMax Dosing Volume
Intravenous (IV) 5% DMSO, 40% PEG300, 5% Tween-80, 50% SalineDMSO solubilizes the API; PEG300/Tween prevent precipitation upon dilution in blood.5 mL/kg
Oral Gavage (PO) 5% DMSO, 0.5% Methylcellulose (MC), 0.2% Tween-80 in H₂OMC creates a stable suspension for sustained GI absorption; Tween acts as a wetting agent.10 mL/kg

Pharmacokinetic (PK) Dosing Protocol

To establish a self-validating PK profile, this protocol utilizes a crossover-style validation utilizing both IV and PO routes to determine absolute bioavailability ( F% ).

Step-by-Step Methodology:
  • Animal Preparation: Utilize 8-10 week old male C57BL/6 or CD-1 mice (n=3 per timepoint). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on gastric emptying, while providing water ad libitum.

  • Formulation Preparation:

    • Weigh the required mass of 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine.

    • Dissolve completely in the DMSO fraction first (vortex for 2 mins).

    • Sequentially add PEG300 and Tween-80, vortexing between each addition.

    • Slowly add the aqueous phase dropwise while sonicating to prevent localized precipitation.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection using a 27G needle. Warm the tail briefly to induce vasodilation.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a 20G reusable feeding needle.

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular bleed into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The dense early sampling (0.08 - 1 hr) is critical to capture the distribution phase (IV) and Tmax​ (PO), while the 24-hour point ensures accurate calculation of the terminal elimination half-life ( t1/2​ ).

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 mins at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Workflow Acclimation Murine Acclimation (7 Days) Formulation Vehicle Formulation (DMSO/PEG300/H2O) Acclimation->Formulation Dosing In Vivo Dosing (IV: 2 mg/kg, PO: 10 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Tail vein / Submandibular Analysis LC-MS/MS PK/PD Analysis Sampling->Analysis Plasma extraction

Fig 2: Standardized in vivo PK/PD workflow for murine models.

Pharmacodynamic (PD) & Efficacy Dosing (Xenograft Model)

Based on the antiproliferative properties of furanyl-azaindoles, an HT29 (colorectal adenocarcinoma) subcutaneous xenograft model is recommended for efficacy validation [2].

Step-by-Step Methodology:
  • Cell Inoculation: Inject 5×106 HT29 cells suspended in 100 µL of 1:1 PBS/Matrigel into the right flank of athymic nude mice.

  • Randomization (Self-Validating Control): Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100-150 mm³ (approx. day 10), randomize mice into three groups (n=8/group): Vehicle Control, 15 mg/kg PO q.d., and 30 mg/kg PO q.d.

    • Causality: Initiating treatment only after tumors are established ensures the model tests true therapeutic regression rather than merely preventing initial engraftment.

  • Dosing & Monitoring: Dose daily for 21 days. Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly.

  • Endpoint Analysis: Euthanize at day 21. Excise tumors for weight measurement and preserve half in 10% neutral buffered formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and snap-freeze the other half for intratumoral drug concentration analysis.

Table 2: Expected Pharmacodynamic Readouts and Interpretation
ParameterMeasurement MethodInterpretation Causality
Tumor Growth Inhibition (TGI%) Caliper measurementsPrimary indicator of in vivo efficacy. TGI > 50% is considered biologically significant.
Body Weight Change Digital scaleSurrogate marker for systemic toxicity. >20% weight loss mandates immediate dose reduction.
Intratumoral Exposure LC-MS/MS of tumor homogenateValidates that the drug is successfully partitioning from plasma into the tumor microenvironment.

Data Interpretation & Troubleshooting

A robust protocol must account for potential failures. If the PO cohort exhibits a highly variable Cmax​ , it is likely due to compound precipitation in the acidic environment of the stomach.

  • Solution: Shift the formulation to a lower pH using 0.1N HCl in the aqueous phase to maintain the azaindole nitrogen in a protonated, highly soluble state during gastric transit.

  • Metabolic Liability: If systemic clearance is exceptionally high (> 60 mL/min/kg), the furan ring may be undergoing rapid CYP450-mediated oxidation. Consider an in vivo self-validating control by co-administering the compound with a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) to isolate and confirm the metabolic liability.

Application

Application Notes and Protocols for the Utilization of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in Drug Discovery

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds form the bedrock of many approved drugs, and among these, the pyrrolo[2,3-c]pyridine (or 6-azaindole) scaffold has emerged as a structure of significant interest.[1][2] This fused bicyclic system, an isostere of indole, offers a unique electronic distribution and hydrogen bonding capacity that enables potent and selective interactions with a variety of biological targets.[3] The strategic incorporation of a furan moiety at the 2-position introduces additional complexity and potential for nuanced molecular interactions, making 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine a compelling starting point for library synthesis in drug discovery campaigns.

The furan ring itself is a versatile pharmacophore, present in numerous natural products and synthetic drugs, and is known to participate in a range of biological activities, including anticancer and anti-inflammatory effects.[1][4] Its fusion with the pyrrolo[2,3-c]pyridine core creates a scaffold with a distinct three-dimensional architecture, ripe for exploration against various therapeutic targets, particularly protein kinases, which are frequently implicated in proliferative and inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine scaffold in early-stage drug discovery, with a particular focus on its potential as a kinase inhibitor.

Synthesis and Characterization of the 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Scaffold

The synthesis of 2-aryl-1H-pyrrolo[2,3-c]pyridines can be approached through several modern synthetic strategies. A robust and versatile method involves a Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C-C bond between the pyrrolopyridine core and the furan ring. This approach offers the advantage of modularity, enabling the synthesis of a diverse library of analogues by simply varying the boronic acid or ester coupling partner.

Proposed Synthetic Pathway

The following protocol outlines a plausible and adaptable synthetic route to 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, based on established methodologies for the synthesis of related 2-aryl-pyrrolopyridines.

Synthetic_Pathway A 2-Chloro-1H-pyrrolo[2,3-c]pyridine C 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine A->C Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C B Furan-2-boronic acid B->C

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target scaffold.

Detailed Synthetic Protocol

Materials:

  • 2-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Furan-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

Characterization of the Scaffold

The identity and purity of the synthesized 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine should be rigorously confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the furan and pyrrolopyridine protons. The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

Application in Kinase Inhibition Assays

The 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine scaffold is a promising candidate for the development of kinase inhibitors due to its structural similarity to known kinase-inhibiting cores. The following section details a general protocol for evaluating the inhibitory activity of this scaffold against a panel of protein kinases.

Kinase Inhibition Screening Workflow

Kinase_Inhibition_Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C Incubation B->C D Detection (Luminescence/Fluorescence) C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for in vitro kinase inhibition screening.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay, such as those that measure ATP consumption.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In each well of the assay plate, add the test compound at the desired final concentration. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.

    • Add the protein kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first component of the luminescent assay reagent. Incubate as per the manufacturer's instructions.

    • Add the second component of the reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Illustrative Kinase Inhibition Data

While specific IC₅₀ values for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine are not yet publicly available, data from closely related pyrrolopyridine scaffolds demonstrate their potential as potent kinase inhibitors. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases, while some pyrrolo[3,2-c]pyridine derivatives are potent inhibitors of FMS kinase.[3][5]

Scaffold DerivativeTarget KinaseIC₅₀ (nM)
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29
1H-pyrrolo[2,3-b]pyridine derivativeFGFR325
Pyrrolo[3,2-c]pyridine derivativeFMS30

This table presents data for related pyrrolopyridine scaffolds to illustrate the potential of the general structure and does not represent data for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

Application in Cell-Based Assays

Following the identification of in vitro inhibitory activity, it is crucial to assess the compound's efficacy in a cellular context. Cell-based assays provide insights into cell permeability, target engagement in a more complex biological environment, and overall effects on cell viability and proliferation.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the targeted kinase)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine. Include wells with DMSO only as a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine scaffold represents a promising starting point for the development of novel small molecule inhibitors. Its synthesis is accessible through modern cross-coupling methodologies, and its unique structural features make it an attractive candidate for targeting a range of biological entities, particularly protein kinases. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of this scaffold and its derivatives.

Future work should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship (SAR). This will involve modifications to both the furan and pyrrolopyridine rings to optimize potency, selectivity, and pharmacokinetic properties. Further characterization of promising lead compounds should include broader kinase profiling, investigation of the mechanism of action, and evaluation in more complex cellular models and eventually in vivo efficacy studies. The strategic exploration of the 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine scaffold holds significant potential for the discovery of next-generation therapeutics.

References

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661.
  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 10(23), 2735-2749.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(10), 1389-1395.
  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. (2016). European Journal of Medicinal Chemistry, 114, 220-231.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(9), 2035-2045.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20651-20661.
  • 2-FURAN-2-YL-1H-PYRROLO[2,3-C]PYRIDINE. (n.d.).
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry, 65(18), 12095-12123.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry, 285, 117236.
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry, 65(18), 12095–12123.
  • Supporting Inform
  • Fascinating Furanosteroids and Their Pharmacological Profile. (2023). Molecules, 28(15), 5734.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 985-994.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2015). Der Pharma Chemica, 7(9), 136-150.
  • Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 208, 112812.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules, 29(12), 2896.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1).
  • Synthetic strategies to pyrido fused heterocycles. (2024). Journal of Chemical Sciences, 136(1), 1-21.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1653.
  • ¹³C NMR spectra of 2-(furan-2-yl)-1H-imidazole: (bottom) DMSO-d6, 500... (n.d.).
  • A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences, 6(1), 126-134.
  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. (2014). Journal of Chemical and Pharmaceutical Research, 6(10), 231-239.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Synthesis

Welcome to the Advanced Technical Support Center. Synthesizing 2-substituted 6-azaindoles—specifically 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine—presents unique mechanistic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Synthesizing 2-substituted 6-azaindoles—specifically 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine—presents unique mechanistic challenges. The electron-deficient nature of the pyridine ring combined with the basicity of the azaindole nitrogen often leads to stalled cyclizations, poor regioselectivity, and low overall yields.

As an Application Scientist, I have structured this guide to move beyond basic protocols. We will analyze the causality behind reaction failures and provide self-validating workflows to ensure high-yield synthesis.

Validated Synthetic Workflows

We recommend two primary pathways for constructing the 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine core. The Dianion Condensation is the most efficient one-pot method, while the Sonogashira-Cyclization sequence offers an alternative when late-stage functionalization is required.

SynthesisWorkflows Start1 3-Amino-4-picoline (Unprotected) Step1 sec-BuLi (3.0 eq) THF, -20°C to RT Start1->Step1 Dianion N,C-Dianion Intermediate Step1->Dianion Dilithiation Step2 Ethyl 2-furoate 0°C to RT Dianion->Step2 Product 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine Step2->Product Condensation & Spontaneous Cyclization Start2 3-Amino-4-iodopyridine + 2-Ethynylfuran Step3 Pd(PPh3)4, Base Copper-Free Start2->Step3 Alkyne 2-Alkynyl-3-aminopyridine Intermediate Step3->Alkyne Cross-Coupling Step4 KOtBu or AuCl3 NMP, Heat Alkyne->Step4 Step4->Product 5-endo-dig Cyclization

Fig 1: Dual synthetic pathways for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

Troubleshooting & FAQs

Q1: We are attempting the one-pot dianion condensation using unprotected 3-amino-4-picoline and ethyl 2-furoate, but our yields are consistently below 30%. We are using n-BuLi at -20 °C. What is causing the poor conversion? A: The root cause is incomplete dilithiation. While n-BuLi is sufficient for Boc-protected derivatives (which stabilize the intermediate anion), the naked 3-amino-4-picoline lacks this stabilization. You must switch to sec-BuLi and allow the reaction to warm to room temperature ()[1]. sec-BuLi provides the precise balance of basicity and steric bulk required to deprotonate both the amine and the methyl group without acting as a nucleophile on the electron-deficient pyridine ring.

Q2: During the Sonogashira coupling of 3-amino-4-iodopyridine with 2-ethynylfuran, we observe a massive accumulation of a furan dimer side product. How can we suppress this? A: The furan dimer is the result of Glaser homocoupling of 2-ethynylfuran. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of trace oxygen. Solution: Rigorously degas your solvents using the freeze-pump-thaw method. If the issue persists, switch to a "copper-free" Sonogashira protocol utilizing Pd(PPh3)4 and a strong amine base (e.g., pyrrolidine). Removing CuI completely shuts down the Glaser homocoupling pathway, preserving your alkyne for the cross-coupling cycle.

Q3: We successfully isolated the Sonogashira intermediate, but the base-mediated cyclization to form the azaindole core is stalling. We are using K2CO3 in DMF at 80 °C. A: The cyclization of the 2-alkynyl-3-aminopyridine intermediate requires the amine to attack the alkyne via a 5-endo-dig mechanism. Because the furan ring is electron-rich, it reduces the electrophilicity of the adjacent alkyne. K2CO3 is insufficiently basic to drive this reaction. Solution: Upgrade to a stronger base like KOtBu in NMP at 120 °C. Alternatively, employ a π-acid catalyst such as AuCl3 (5 mol%) or PtCl2 , which will selectively activate the alkyne, lowering the activation energy barrier for nucleophilic attack by the amine.

Quantitative Data & Yield Optimization

The following table summarizes the key metrics, common failure modes, and optimization parameters for the two primary synthetic routes.

Synthetic RouteKey ReagentsTypical YieldPrimary Failure ModeOptimization Strategy
One-Pot Dianion Condensation 3-Amino-4-picoline, sec-BuLi, Ethyl 2-furoate65% - 85%Incomplete dilithiation; Nucleophilic attack on pyridineUse sec-BuLi (not n-BuLi); Allow dilithiation to reach RT before ester addition.
Sonogashira + Cyclization 3-Amino-4-iodopyridine, 2-Ethynylfuran, Pd(PPh3)440% - 60% (Over 2 steps)Glaser homocoupling of alkyne; Stalled cyclizationUse Cu-free conditions; Degas solvents; Use AuCl3 for cyclization activation.

Validated Experimental Protocol

One-Pot Synthesis via Dianion Condensation (Recommended)

This protocol is adapted from the highly efficient methodology developed by for the synthesis of 2-substituted 6-azaindoles[2]. It relies on a self-validating visual cue (color change) to confirm intermediate formation.

Step 1: Preparation of the Dianion

  • Charge a flame-dried, argon-purged Schlenk flask with 3-amino-4-picoline (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath to prevent exothermic side reactions.

  • Add sec-BuLi (1.4 M in cyclohexane, 3.0 mmol, 3.0 equiv) dropwise over 15 minutes via syringe.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for exactly 2 hours.

    • Self-Validation Check: The solution must turn deep red/brown, indicating successful N,C-dianion formation. If the solution remains pale, your sec-BuLi has degraded.

Step 2: Condensation and Cyclization 5. Cool the highly reactive dianion solution to 0 °C. 6. Dissolve ethyl 2-furoate (1.2 mmol, 1.2 equiv) in anhydrous THF (2.0 mL) and add it dropwise to the reaction mixture. 7. Allow the mixture to warm to room temperature and stir for 12–16 hours. The initial ketone adduct will undergo spontaneous cyclization and dehydration in situ.

Step 3: Quenching and Purification 8. Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH4Cl (10 mL). 9. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Analytical Validation: The isolated 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine should present as a solid with a melting point of 214−216 °C[2].

References

  • Title: A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters (Full Text & Characterization Data) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Precipitation in Aqueous Media

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter formulation challenges with heterocyclic compounds. 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter formulation challenges with heterocyclic compounds. 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) is a classic example of a molecule that, despite having moderate lipophilicity, exhibits severe precipitation issues in aqueous assay buffers and cell culture media.

This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic root causes of this precipitation, provide self-validating experimental protocols to overcome it, and address frequently asked questions from the field.

Physicochemical Profiling & Causality Analysis

To troubleshoot precipitation, we must first understand the physical chemistry of the molecule. Precipitation is rarely just a function of "greasiness" (lipophilicity); it is heavily dictated by solid-state thermodynamics and molecular geometry[1],[2].

Quantitative Physicochemical Profile
PropertyValueImpact on Aqueous Solubility
Molecular Weight 184.19 g/mol [3]Low MW generally favors solubility, but allows for highly compact crystal packing.
XLogP3-AA 1.7[3]Moderate lipophilicity; favors lipid membrane partitioning but does not inherently preclude aqueous solubility.
Topological Polar Surface Area (TPSA) 41.8 Ų[3]Low polar surface area restricts the formation of extensive, stabilizing hydration shells in water.
H-Bond Donors / Acceptors 1 / 2[3]Sufficient for target binding, but enables strong intermolecular hydrogen bonding in the solid state[4].
Structural Geometry Highly PlanarCritical Failure Point: Drives strong π-π stacking, massively increasing crystal lattice energy and reducing thermodynamic solubility[1],[2].
The Root Cause of Precipitation

The precipitation of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is driven by two distinct mechanisms depending on your workflow:

  • Thermodynamic Limitations (Lattice Energy): The fused pyrrolo[2,3-c]pyridine core linked to a conjugated furan ring creates a highly planar, rigid molecular geometry. This planarity facilitates intense intermolecular π-π stacking[4]. When the energy required to break these intermolecular forces (lattice energy) exceeds the solvation energy provided by the aqueous medium, the compound remains insoluble[1],[2].

  • Kinetic Failure (Solvent Shock): In drug discovery, this compound is typically stored in 100% DMSO. When this stock is rapidly diluted into an aqueous medium, the DMSO diffuses into the water faster than water molecules can form a solvation shell around the hydrophobic drug. This localized supersaturation event, known as "solvent shock," forces immediate nucleation and precipitation[5],[6].

Troubleshooting Workflow

Use the logical decision tree below to identify the correct intervention based on when the precipitation occurs in your workflow.

PrecipitationTroubleshooting Start Precipitation Observed in Aqueous Media Decision Timing of Precipitation? Start->Decision Shock Instantaneous (Solvent Shock) Decision->Shock Upon DMSO addition Time Delayed / Gradual (Nucleation) Decision->Time After incubation Action1 Perform Step-Wise Dilution Protocol Shock->Action1 Action2 Add Co-solvents (e.g., 5% PEG400) Shock->Action2 Action3 Formulate with HP-β-CD (10-20%) Time->Action3 Action4 Lower Final Assay Concentration Time->Action4 Success Stable Solubilized Compound Action1->Success Action2->Success Action3->Success Action4->Success

Logical workflow for troubleshooting 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain built-in validation steps. Do not assume your compound is dissolved simply because you cannot see macroscopic particles.

Protocol A: Mitigating Solvent Shock via Step-Wise Dilution

Purpose: To prevent localized supersaturation spikes by gradually transitioning the dielectric constant of the solvent environment[5].

  • Preparation: Thaw the 10 mM DMSO stock of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine at room temperature. Vortex for 30 seconds to ensure complete dissolution. Visually inspect against a light source for micro-crystals[6].

  • Pre-Warming: Pre-warm the target aqueous medium (e.g., PBS, DMEM) to 37°C. Cold media drastically reduces kinetic solubility[6].

  • Intermediate Co-Solvent Step: Prepare an intermediate 1 mM dilution using a co-solvent mixture (e.g., 50% DMSO / 50% PEG400). This bridges the polarity gap.

  • Dropwise Addition: While continuously vortexing the pre-warmed aqueous medium at a moderate speed, add the intermediate solution dropwise until the final desired assay concentration is reached.

  • Self-Validation Check (Critical): Immediately measure the optical density of the final solution at 600 nm (OD600) against a blank of the pure medium. An OD600 > 0.05 indicates the presence of colloidal aggregates. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of particles >10 nm. If aggregates are detected, the dilution rate was too fast or the concentration exceeds the kinetic solubility limit.

Protocol B: Thermodynamic Enhancement via Cyclodextrin Inclusion

Purpose: To overcome the high lattice energy of the planar molecule by encapsulating it within a hydrophilic carrier, avoiding the use of high-concentration DMSO entirely.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Direct Addition: Add the required mass of solid 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine directly to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes. Transfer to an end-over-end rotator and mix at room temperature for 12 to 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Check (Critical): Centrifuge the equilibrated solution at 10,000 × g for 15 minutes to pellet any undissolved compound. Carefully aspirate the supernatant. Quantify the dissolved drug concentration in the supernatant using HPLC-UV (detecting at the compound's λmax). If the quantified concentration matches your theoretical input, the inclusion complex is stable and ready for dosing.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon addition to the cell culture media, even though it is fully dissolved in the DMSO stock. Why is this happening? A1: This is a textbook example of "solvent shock"[5]. When a highly concentrated DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the bulk water. The hydrophobic 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is momentarily stripped of its solvation shell, leading to rapid self-association, nucleation, and precipitation[5]. To resolve this, utilize the step-wise dilution method (Protocol A) and ensure continuous, vigorous agitation during addition.

Q2: Can I adjust the pH of my buffer to improve the solubility of this specific compound? A2: Yes, but with strict limitations. The molecule is amphoteric; the pyridine nitrogen is weakly basic, while the pyrrole nitrogen is weakly acidic. Lowering the pH (e.g., pH < 4.5) will protonate the pyridine ring, converting the molecule into a salt and significantly increasing its aqueous solubility[6]. However, if your downstream application is a live-cell assay, non-physiological acidic pH will cause rapid cytotoxicity. For cell-based assays, you must rely on formulation strategies (Protocol B) rather than pH adjustments.

Q3: The media becomes cloudy over time during my 48-hour incubation. Is the compound degrading, or is it precipitating? A3: Delayed cloudiness usually indicates that the compound was initially trapped in a metastable supersaturated state and is slowly nucleating over time as it seeks thermodynamic equilibrium[5]. However, it could also be interacting with calcium salts in the media or precipitating alongside denatured serum proteins[7],[8]. Troubleshooting step: Run a cell-free, compound-free control plate alongside a cell-free, compound-treated plate. If the compound-treated plate turns cloudy while the control remains clear, it is delayed precipitation[7]. You must lower the final assay concentration or introduce a biocompatible surfactant like 0.05% Tween-80.

References

  • Improvement in aqueous solubility achieved via small molecular changes Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purification bottlenecks when dealing with multi-heteroatom systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purification bottlenecks when dealing with multi-heteroatom systems. The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine presents a unique chromatographic challenge. It is a1 featuring a basic pyridine nitrogen, a hydrogen-bond donating pyrrole NH, and a neutral furan ring[1].

When subjected to standard normal-phase flash chromatography on bare silica gel, the basic nitrogen acts as a strong Lewis base, interacting deleteriously with the weakly acidic silanol groups (pKa ~4.5-5.5) on the silica surface. This causes severe peak tailing, irreversible adsorption, and poor mass recovery. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Mechanistic Insight: The Causality of Peak Tailing

To optimize purification, we must first understand the causality behind the failure of standard methods. Bare silica gel contains active silanol (-SiOH) sites. The basic nitrogen of the pyrrolo[2,3-c]pyridine core acts as a hydrogen bond acceptor and can become protonated, leading to strong ion-exchange interactions with the deprotonated silanols (-SiO⁻). Because 2, they act as a magnet for the azaindole, destroying peak symmetry[2].

By introducing a competing base (a silanol suppressor) such as Triethylamine (TEA) into the mobile phase, we preferentially 3[3]. This allows the azaindole to elute based purely on its intrinsic polarity rather than ion-exchange retention.

Mechanism Silica Bare Silica Gel (Acidic Silanols -SiOH) Interaction Strong Ion-Exchange & H-Bonding (Tailing) Silica->Interaction No Modifier Neutralized Neutralized Silica (-SiO- TEA+) Silica->Neutralized + TEA Azaindole 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine (Basic Pyridine N) Azaindole->Interaction TEA Triethylamine (TEA) Modifier TEA->Neutralized Elution Ideal Elution (Sharp Peaks) Neutralized->Elution Azaindole passes freely

Mechanism of silanol interaction and neutralization by basic modifiers.

Quantitative Mobile Phase Comparison

The following table summarizes the expected chromatographic behavior of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine across different stationary and mobile phase combinations.

Stationary PhaseMobile Phase SystemModifierExpected Rf / RetentionPeak ShapeApplication / Notes
Bare Silica Hexane / Ethyl AcetateNone0.1 - 0.2 (Broad)Severe TailingNot recommended for basic heterocycles.
Bare Silica DCM / Methanol1-3% TEA or 0.1% NH₄OH0.25 - 0.35Sharp, SymmetricalStandard, cost-effective optimization.
NH2-Silica Hexane / Ethyl AcetateNone0.3 - 0.4SharpIdeal for acid-sensitive impurities; no modifier needed.
C18 (RP) Water / Acetonitrile0.1% Formic AcidGradient (20-80% B)SharpBest for highly polar or inseparable impurities.

Self-Validating Experimental Protocols

Every protocol utilized in standard drug development must possess internal checks to prevent the loss of high-value synthetic intermediates.

Protocol A: Normal-Phase Silica with Basic Modifiers

Use this as your primary, cost-effective purification strategy.

  • Self-Validating TLC Screen: Before committing your batch to the column, validate the modifier's efficacy. Spot the crude mixture on two silica TLC plates. Develop Plate A in 5% MeOH/DCM and Plate B in 5% MeOH/DCM containing 1% TEA. A transition from a smeared streak (Plate A) to a discrete, symmetrical spot with an Rf of ~0.3 (Plate B) confirms that silanol interactions have been successfully neutralized.

  • Column Equilibration: Pre-equilibrate the silica flash column with 2 column volumes (CV) of the starting mobile phase containing 1% TEA (e.g., 99% DCM / 1% TEA).

  • Sample Loading: Dissolve the crude azaindole in a minimal volume of DCM. If solubility is poor, use dry loading by adsorbing the compound onto Celite (1:2 w/w ratio) and evaporating the solvent to a free-flowing powder.

  • Gradient Elution: Run a gradient from 0% to 10% Methanol in DCM, maintaining a constant 1% TEA concentration throughout the run.

  • Post-Purification: Evaporate fractions under reduced pressure. Note: TEA can be difficult to remove completely; co-evaporation with toluene or high vacuum is recommended.

Protocol B: Reversed-Phase (C18) Chromatography

Use this when separating the target compound from structurally similar des-furan impurities.

  • Column Preparation: Wet the C18 column with 3 CV of 100% Acetonitrile, followed by equilibration with 3 CV of 5% Acetonitrile in Water (both containing 0.1% Formic acid).

  • Sample Loading: Load the sample dissolved in DMSO or a minimal amount of the starting mobile phase.

  • Gradient Elution: Elute using a gradient of 5% to 80% Acetonitrile over 15 CV. The acidic modifier protonates the azaindole, ensuring it remains highly soluble and preventing interaction with residual unendcapped silanols.

  • Self-Validating UV Monitoring: Utilize dual-wavelength UV monitoring during the run. Set Channel 1 to 254 nm (general aromatic absorbance) and Channel 2 to 280-300 nm (specific to the conjugated azaindole core). If a peak absorbs strongly at 254 nm but weakly at 280 nm, it is likely a non-azaindole impurity, instantly validating the identity of your target fractions before LC-MS confirmation.

Troubleshooting Workflow & FAQs

OptimizationWorkflow Start Crude 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine TLC TLC Screening (DCM/MeOH vs Hex/EtOAc) Start->TLC Tailing Severe Tailing / Low Rf? TLC->Tailing Modifier Add 1-3% TEA or NH4OH in Mobile Phase Tailing->Modifier Yes (Silanol Interaction) Success Optimized Purification Tailing->Success No (Rare) AltPhase Use Amine-Functionalized Silica (NH2) Modifier->AltPhase Still Tailing / Instability Modifier->Success Good Resolution ReversePhase Reversed-Phase (C18) with 0.1% Formic Acid AltPhase->ReversePhase Highly Polar Impurities AltPhase->Success Optimal for Amines ReversePhase->Success

Workflow for optimizing flash chromatography of basic azaindole derivatives.

Frequently Asked Questions

Q1: My 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine streaks across the entire TLC plate even in non-polar solvents. Why? A: Streaking is the hallmark of secondary ion-exchange interactions. The slightly acidic nature of silica gel leads to interactions with the basic nitrogen of the pyridine ring, 4[4]. To resolve this, you must neutralize the silica by adding a competing amine (like 1-3% Triethylamine or Ammonia in Methanol) to your mobile phase.

Q2: I added TEA to my mobile phase, but my compound is now eluting in the solvent front. What happened? A: By neutralizing the silanol groups, you drastically reduced the retention capacity of the silica for your compound. When using basic modifiers, the overall polarity of the system effectively increases. You must compensate by reducing the polarity of your primary solvent system (e.g., if you were using 10% MeOH in DCM, drop it to 2-5% MeOH in DCM) while maintaining the 1% TEA modifier.

Q3: Is there a way to avoid using TEA? It's complicating my downstream NMR analysis. A: Yes. You can use Amine-functionalized silica (NH2-silica) columns. These columns have an aminopropyl bonded phase (pKa ~9.8) that provides a slightly basic surface, 5[5]. Alternatively, use reversed-phase chromatography with volatile modifiers like formic acid, which are easily lyophilized.

Q4: My target compound co-elutes with a structurally similar des-furan impurity. How can I improve resolution? A: If normal-phase silica with modifiers fails to resolve structurally similar impurities, switch orthogonal separation modes. Reversed-phase chromatography (C18) separates based on hydrophobicity rather than polar interactions. Using a Water/Acetonitrile gradient with 0.1% Formic acid will protonate the azaindoles, often revealing subtle hydrophobic differences between the furan-substituted and des-furan analogs.

References

  • Title: A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Tip on Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: When should I use a pH modifier in flash column chromatography gradient? Source: Biotage URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with electron-rich heteroaromatics requires rigorous environmental control.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with electron-rich heteroaromatics requires rigorous environmental control. 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is a highly valuable building block, but it contains two distinct vulnerabilities: a furan ring and an azaindole (pyrrolo-pyridine) core. Both moieties are exceptionally prone to autoxidation, photo-oxidation, and subsequent polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during long-term storage and high-throughput screening.

FAQ 1: Why does my compound turn yellow/brown and form insoluble gums over time?

The Issue: You synthesized or purchased pristine, off-white crystals of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine[1], but after a few weeks on the benchtop, the solid has darkened, and it no longer fully dissolves in DMSO.

The Causality: This is a classic hallmark of oxidative degradation. The furan moiety is highly susceptible to attack by singlet oxygen (generated via UV light exposure) and ambient reactive oxygen species (ROS). Oxygen undergoes a cycloaddition reaction with the furan diene system to form an unstable endoperoxide. This intermediate rapidly undergoes ring-opening to form highly polar, reactive dicarbonyl species. Because these dicarbonyls are highly electrophilic, they react with the intact starting material to form dimers, trimers, and eventually gasoline-insoluble polymerized gums [2]. Simultaneously, the electron-rich pyrrole ring in the azaindole core can undergo N-oxidation or oxidative cleavage, accelerating the degradation cascade.

Degradation_Pathway A 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine B Singlet Oxygen & UV Light A->B Exposure C Furan Endoperoxide B->C Furan attack D Pyrrole N-Oxide B->D Azaindole attack E Ring-Opened Dicarbonyls C->E Ring Cleavage D->E Oxidative Cleavage F Insoluble Polymerized Gums E->F Cross-linking

Caption: Oxidative degradation pathway of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

FAQ 2: What is the optimal workflow for storing this compound as a solid?

The Issue: Standard freezer storage (-20°C in clear vials) is failing to prevent degradation over multi-month timelines.

The Causality: Temperature reduction alone only slows the kinetic rate of oxidation; it does not eliminate the presence of the primary reactants (oxygen and moisture). To achieve multi-year stability, you must completely decouple the compound from atmospheric oxygen and photons. We recommend using Argon rather than Nitrogen. Argon is significantly denser than Nitrogen (~1.78 g/L vs 1.25 g/L), allowing it to settle at the bottom of the vial and create a superior, heavy protective blanket over the solid lattice.

Storage_Workflow S1 1. Lyophilize (Remove H2O) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Aliquot (No Freeze-Thaw) S2->S3 S4 4. Amber Vials (Block UV) S3->S4 S5 5. -80°C Storage (Halt Kinetics) S4->S5

Caption: Optimal 5-step workflow for the long-term storage of furan-azaindole derivatives.

Protocol 1: Schlenk-Line Argon Purging and Aliquoting

Follow this self-validating protocol to ensure absolute atmospheric control.

  • Desiccation: Lyophilize the synthesized powder for 24 hours to ensure complete moisture removal. Water acts as a nucleophile that can accelerate the hydrolysis of oxidized intermediates.

  • Purge Cycle: Transfer the bulk powder to a Schlenk flask. Apply high vacuum (0.1 mbar) for 15 minutes to pull oxygen out of the crystal lattice, then backfill with high-purity Argon. Repeat this cycle 3 times.

  • Aliquot: Inside an Argon-filled glovebox, weigh out single-use aliquots (e.g., 1–5 mg) into pre-dried, amber glass vials. Causality: Amber glass blocks UV light below 500 nm, preventing the excitation of ambient oxygen into highly reactive singlet oxygen.

  • Seal & Wrap: Cap the vials tightly with PTFE-lined silicone septa. Wrap the cap junction tightly with Parafilm.

  • Validation Check: Transfer a sealed test vial to a -80°C freezer for 1 hour, then move it to a humid room-temperature environment. If condensation forms inside the glass vial, your seal is compromised, and atmospheric oxygen is leaking in. If the inside remains bone-dry, the batch is safe for long-term storage.

FAQ 3: How quickly does the compound degrade, and how can I protect it in solution?

The Issue: High-throughput screening requires storing the compound as a 10 mM stock solution in DMSO, but the assay results become irreproducible after a few days.

The Causality: DMSO is highly hygroscopic and readily dissolves atmospheric oxygen. When the compound is in solution, the molecules are fully solvated and highly mobile, exponentially increasing the collision frequency with dissolved oxygen and ROS. To counteract this, specific antioxidants must be added to the solvent matrix to act as sacrificial electron donors or radical scavengers.

Table 1: Quantitative Degradation Data (Estimated Half-Life)
Storage ConditionTemp (°C)AtmosphereLight ExposureEst. Half-Life (Solid)Est. Half-Life (10mM DMSO)
Ambient (Benchtop)25AirNormal Lab Light< 72 hours< 12 hours
Refrigerated4AirDark~ 2 weeks~ 3 days
Standard Freezer-20AirDark~ 3 months~ 2 weeks
Optimal Storage -80 Argon Dark (Amber) > 2 years ~ 6 months (with BHT)
Table 2: Recommended Antioxidants for Solution Storage
AdditiveTarget MechanismRecommended Conc.Application Notes
Butylated hydroxytoluene (BHT) Radical scavenger250 ppm (0.025%)Standard industry stabilizer for furanic compounds[2].
Sodium Dithionite ( Na2​S2​O4​ ) Reducing agent / O2​ scavenger1–5 mMHighly effective for stabilizing furan derivatives in aqueous buffers[3].
Ascorbic Acid ROS scavenger10 mMExcellent for biological assays, but can lower pH; verify assay compatibility.

FAQ 4: How do I properly degas my solvents before preparing stock solutions?

The Issue: Even with antioxidants, dissolved oxygen in DMSO or aqueous buffers is causing baseline degradation during the preparation phase.

The Causality: Simply bubbling nitrogen through a solvent (sparging) only removes about 70-80% of dissolved oxygen. For highly sensitive pyrrolopyridines, you must remove >99% of dissolved gases using the Freeze-Pump-Thaw method. This leverages the principle that gas solubility in a solid matrix is virtually zero.

Protocol 2: Freeze-Pump-Thaw Degassing

Use this method for all DMSO and assay buffers prior to dissolving the compound.

  • Fill: Place the required volume of solvent (e.g., anhydrous DMSO) in a heavy-walled Schlenk flask. Do not fill past 50% capacity to allow for expansion.

  • Freeze: Submerge the flask in a liquid nitrogen ( LN2​ ) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line for 5–10 minutes to evacuate the headspace of all gases expelled during freezing.

  • Thaw: Close the vacuum valve to isolate the flask, remove it from the LN2​ , and allow the solvent to thaw in a room-temperature water bath.

  • Validation Check: As the solvent thaws, you will visually observe bubbles of trapped gas violently escaping the liquid. This is the self-validating mechanism of the protocol.

  • Repeat: Repeat steps 2–4 until no more bubbles are observed during the thawing phase (typically requires 3 full cycles). Finally, backfill the flask with Argon.

References

  • Christensen, E., Fioroni, G. M., Kim, S., Fouts, L., Gjersing, E., Paton, R. S., & McCormick, R. L. (2018). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel, 212, 576-585.[Link]

  • Gomes, R. F. A., Mitrev, Y. N., Simeonov, S. P., & Afonso, C. A. M. (2018). Going Beyond the Limits of the Biorenewable Platform: Sodium Dithionite-Promoted Stabilization of 5-Hydroxymethylfurfural. ChemSusChem, 11(10), 1612-1616.[Link]

  • Wang, L., Woods, K. W., Li, Q., Murphy, K. J., Rubio-Ochoa, A., Gu, W.-Z., ... & Penning, T. D. (2005). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry, 70(18), 7353-7358.[Link]

Sources

Troubleshooting

Overcoming low bioavailability of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine formulations

Welcome to the Formulation & Pharmacokinetics Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot the specific physicochemical and metabolic hurdles associated with 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (a 6-azaindole derivative).

Due to its highly planar heteroaromatic core, this scaffold frequently exhibits Biopharmaceutical Classification System (BCS) Class II or IV behavior. Below, you will find causality-driven troubleshooting protocols, data summaries, and FAQs to optimize your formulation workflows.

Part 1: Mechanistic Overview & Causality

The low oral bioavailability of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine formulations is rarely a single-variable problem. It is typically driven by three interconnected factors:

  • High Crystal Lattice Energy: The planar pyrrolo[2,3-c]pyridine system leads to tight crystal packing, resulting in exceptionally poor aqueous solubility.

  • pH-Dependent Precipitation: The N-7 of the azaindole portion is weakly basic (pKa ~4-5). While it may dissolve in gastric acid, it rapidly 1[1].

  • Metabolic Lability: The furan ring is a prime target for CYP450 oxidation, leading to high hepatic first-pass clearance.

BioavailabilityLogic LowBA Low Oral Bioavailability Solubility Poor Aqueous Solubility LowBA->Solubility Metabolism First-Pass Metabolism LowBA->Metabolism Efflux P-gp Efflux (Intestine) LowBA->Efflux ASD Hot Melt Extrusion (ASD) Solubility->ASD Increases Dissolution Prodrug Prodrug Synthesis Metabolism->Prodrug Bypasses Liver CYP Inhibitors P-gp Inhibitors Efflux->Inhibitors Enhances Permeability

Fig 1: Mechanistic causality of low bioavailability and targeted mitigation strategies.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Precipitation in Intestinal Fluid (Poor Dissolution Rate)

Causality: The free base form cannot maintain supersaturation in the GI tract. Converting the crystalline API to an amorphous state eliminates the crystal lattice energy barrier, significantly enhancing the apparent solubility. Solution: 2[2].

Step-by-Step Protocol: ASD Preparation & Validation

  • Formulation Blending: Mix 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (15% w/w) with a hydrophilic polymeric carrier (e.g., Copovidone) and a surfactant (e.g., Vitamin E TPGS, 5% w/w) to inhibit recrystallization.

  • Hot Melt Extrusion (HME): Feed the blend into a3 to prevent thermal degradation while achieving a uniform dispersion without organic solvents[3]. Set the barrel temperature slightly above the polymer's glass transition temperature (Tg) but below the API's degradation point (typically 130-150°C).

  • Milling: Cool the extrudate rapidly on a chill roll to lock in the amorphous state, then mill through a 60-mesh screen.

  • Self-Validating Step (Solid-State Characterization): Analyze the milled powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Validation criteria: The complete absence of sharp diffraction peaks (halo pattern) and a single, unified Tg confirm a successful, single-phase amorphous solid dispersion.

  • In Vitro Dissolution: Test in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). The formulation must maintain a supersaturated state for ≥2 hours without precipitating back to the free base.

Issue 2: Suboptimal Intrinsic Dissolution of the Free Base

Causality: The free base has a high melting point and poor wettability. The weakly basic azaindole nitrogen can form acid addition salts, which lower the melting point and drastically improve the intrinsic dissolution rate. Solution: Mesylate or Tosylate Salt Formation.

Step-by-Step Protocol: Mesylate Salt Crystallization

  • Dissolution: Dissolve the free base API in a swelling solvent (e.g., THF or Acetone) at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous stirring.

  • Controlled Cooling: Cool the mixture slowly to 5°C at a rate of 0.5°C/min. Causality: Slow cooling prevents the entrapment of solvent inclusions and ensures high-purity crystal lattice formation.

  • Self-Validating Step (Stoichiometry & Solubility): Filter and dry the crystals. Validate the 1:1 salt stoichiometry via 1H-NMR (integration of the mesylate methyl peak vs. the furan protons). Assess thermodynamic solubility in pH 6.8 buffer; a successful 1 compared to the free base[1].

FormulationWorkflow Start Raw 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine (BCS Class II/IV) SolubilityCheck Aqueous Solubility & Dissolution Testing Start->SolubilityCheck SaltScreen Salt Screening (Mesylate, Tosylate) SolubilityCheck->SaltScreen pKa ~4-5 (N-7) ASD Amorphous Solid Dispersion (ASD) SolubilityCheck->ASD High Crystal Energy Nano Nanoemulsion / Lipid Formulation SolubilityCheck->Nano High Lipophilicity InVitro In Vitro ADME (Caco-2, Microsomes) SaltScreen->InVitro ASD->InVitro Nano->InVitro InVivo In Vivo PK (Rat/Dog Models) InVitro->InVivo Optimized Candidate

Fig 2: Formulation workflow for enhancing azaindole bioavailability.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my formulation show excellent in vitro dissolution but poor in vivo exposure in rat models? A: This discrepancy is a classic hallmark of high first-pass metabolism or P-glycoprotein (P-gp) efflux. While your ASD or salt formulation solved the solubility issue, the compound is likely being rapidly metabolized by hepatic CYP enzymes before reaching systemic circulation. Actionable Advice: Conduct an in vitro microsomal stability assay. If intrinsic clearance is high, consider 4 to bypass liver CYP metabolism[4].

Q2: Can we use lipid-based formulations (e.g., SMEDDS) for this compound? A: Yes. Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective for lipophilic azaindoles. By dissolving the API in a mixture of oils and surfactants, the drug is presented to the GI tract in a pre-dissolved state. This bypasses the dissolution step entirely and promotes lymphatic transport, which effectively circumvents hepatic first-pass metabolism.

Q3: Are there alternative delivery systems if oral bioavailability remains intractable? A: Yes. Recent advancements have demonstrated that 5. This acts as a sustained-release drug delivery system, protecting the API from rapid degradation and releasing it slowly in the physiological medium[5].

Part 4: Data Presentation

Table 1: Comparative Physicochemical & PK Parameters (Representative Azaindole Optimization)

Formulation StrategyAqueous Solubility (pH 6.8)Intrinsic Dissolution RateEst. Oral Bioavailability (F%)
Free Base (Crystalline) < 5 µg/mLLow< 10%
Mesylate Salt ~ 45 µg/mLModerate15 - 20%
Amorphous Solid Dispersion > 200 µg/mL (Supersaturated)High45 - 60%
Lipid Nanoemulsion (SMEDDS) > 500 µg/mL (Solubilized)High> 65%

Part 5: References

  • [2] Title: Expanding the Repertoire for “Large Small Molecules”: Prodrug ABBV-167 Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers Source: AACR Journals URL:[Link]

  • [4] Title: absolute oral bioavailability: Topics by Science.gov Source: Science.gov URL:[Link]

  • [1] Title: (12) STANDARD PATENT (11) Application No. AU 2010232670 B2 Source: Google APIs / Australian Patent Office URL:[Link]

  • [3] Title: WO1992018106A1 - Method of manufacturing solid dispersion Source: Google Patents URL:

  • [5] Title: Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite Source: PMC (PubMed Central) URL: [Link]

Sources

Optimization

Reducing off-target binding of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in kinase assays

Focus Compound: 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine and related 6-azaindole derivatives. Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine and related 6-azaindole derivatives.

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with apparent promiscuity and poor selectivity profiles when developing kinase inhibitors based on the 6-azaindole scaffold.

The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine features a pyrrolo[2,3-c]pyridine core—a privileged bioisostere for the adenine ring of ATP that forms critical hydrogen bonds with the kinase hinge region [1]. However, the addition of the planar, hydrophobic furan-2-yl moiety significantly increases the compound's lipophilicity. This structural profile frequently leads to two distinct modes of off-target binding in biochemical assays: true ATP-competitive promiscuity and artifactual colloidal aggregation.

This guide is designed to help you systematically deconstruct these assay artifacts, validate your hits, and establish a self-validating workflow for your kinase profiling.

Part 1: Troubleshooting & FAQs

Q1: My biochemical profiling shows 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine inhibiting over 50 kinases with IC₅₀ values < 1 µM. Is this true polypharmacology or an assay artifact? A: It is highly likely an artifact caused by colloidal aggregation . Small, planar, and hydrophobic molecules often self-assemble into sub-micron colloidal aggregates at low micromolar concentrations in standard aqueous buffers. These aggregates non-specifically sequester and denature soluble proteins, leading to false-positive pan-kinase inhibition.

  • The Causality: To distinguish true polypharmacology from aggregation, you must disrupt the colloids. Adding a non-ionic detergent lowers the critical aggregation concentration (CAC) of the compound [2]. If the pan-kinase inhibition disappears upon the addition of detergent, your initial result was an aggregation artifact, not true target engagement.

Q2: After adding detergent, I still observe off-target binding to closely related kinases (e.g., RET and Src). How can I determine if this will translate to off-target toxicity in vivo? A: You must evaluate the role of ATP competition. Biochemical screening panels are typically run at the Km​ for ATP (often 10–50 µM) to maximize the assay's sensitivity to competitive inhibitors. However, intracellular ATP concentrations are vastly higher (1–5 mM).

  • The Causality: Because 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is an ATP-competitive hinge binder, physiological ATP levels will outcompete the inhibitor at off-target kinases if the binding affinity is only moderate. To assess true cellular liability, you must run your biochemical assays at 1 mM ATP or transition to a live-cell target engagement assay.

Q3: Biochemical selectivity looks acceptable under optimized conditions, but cellular off-target toxicity remains high. How do I resolve this discrepancy? A: Biochemical assays strip away the complexity of the cellular environment. Factors such as intracellular drug accumulation, localized ATP gradients, and the presence of regulatory protein complexes can drastically alter the apparent affinity of your compound.

  • The Causality: You must transition to a live-cell assay like [3]. This energy-transfer technique measures fractional occupancy inside intact cells, inherently accounting for membrane permeability, physiological ATP competition, and native kinase conformations.

Part 2: Quantitative Data Analysis

The following table demonstrates how systematically altering assay conditions reveals the true pharmacological profile of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

Target KinaseAssay ConditionApparent IC₅₀ (nM)Selectivity ScoreMechanistic Conclusion
Primary (e.g., ATM) Standard Buffer (10 µM ATP)150.85Baseline potency established.
Primary (e.g., ATM) + 0.01% Tween-20 (10 µM ATP)180.85True binding (Detergent-resistant).
Off-Target (e.g., RET) Standard Buffer (10 µM ATP)45N/AApparent off-target activity.
Off-Target (e.g., RET) + 0.01% Tween-20 (10 µM ATP)>10,000>0.95Aggregation artifact resolved.
Off-Target (e.g., Src) + 0.01% Tween-20 (10 µM ATP)120N/ATrue in vitro off-target binding.
Off-Target (e.g., Src) + 0.01% Tween-20 (1 mM ATP )2,500N/APhysiologically irrelevant (ATP outcompetes).

Part 3: Experimental Workflows & Logical Relationships

The diagram below outlines the logical decision tree for troubleshooting off-target kinase binding.

Workflow Start Observe Off-Target Binding in Biochemical Kinase Panel Step1 Run Assay with 0.01% Tween-20 (Check for Colloidal Aggregation) Start->Step1 Decision1 Does IC50 Shift Significantly (>10x)? Step1->Decision1 Aggregator Artifact: Colloidal Aggregation Optimize Buffer Formulation Decision1->Aggregator  Yes Step2 Run Assay at 1 mM ATP (Physiological Concentration) Decision1->Step2  No Decision2 Is Off-Target Inhibition Maintained? Step2->Decision2 TrueOffTarget True ATP-Competitive Off-Target Binding Decision2->TrueOffTarget  Yes Cellular Perform NanoBRET Target Engagement in Live Cells Decision2->Cellular  No TrueOffTarget->Cellular

Workflow for differentiating colloidal aggregation from true ATP-competitive off-target binding.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every assay must be treated as a self-validating system. Below are the step-by-step methodologies for the critical experiments discussed above.

Protocol 1: Detergent-Controlled Biochemical Kinase Assay

Objective: Differentiate true hinge-binding from non-specific colloidal aggregation.

  • Buffer Preparation: Prepare two identical sets of kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). To Set B, add 0.01% (v/v) Tween-20 or Triton X-100.

    • Causality: Non-ionic detergents at this concentration are below their critical micelle concentration (CMC) but are highly effective at disrupting small-molecule colloids without denaturing the kinase.

  • Control Integration (Self-Validation):

    • Positive Aggregation Control: Include Quercetin or Fulvestrant (known aggregators). Their IC₅₀ should shift >10-fold in Set B.

    • Negative Control: Include Staurosporine (a true, non-aggregating pan-kinase inhibitor). Its IC₅₀ should remain identical in both sets.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine starting at 10 µM.

    • Causality: Aggregation is highly concentration-dependent. A steep Hill slope (>2.0) in Set A that normalizes to ~1.0 in Set B is a hallmark of colloidal disruption.

  • Incubation & Readout: Pre-incubate the compound with the kinase for 15 minutes before initiating the reaction with ATP. Quantify using your standard readout (e.g., TR-FRET or ADP-Glo).

Protocol 2: NanoBRET Intracellular Target Engagement Assay

Objective: Quantify true cellular off-target fractional occupancy under physiological conditions.

  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well format. Transiently transfect cells with the specific Off-Target Kinase-NanoLuc® fusion vector.

    • Causality: Using intact cells ensures the compound must cross the lipid bilayer and compete with native 1–5 mM intracellular ATP, providing a true reflection of off-target liability.

  • Control Integration (Self-Validation):

    • Tracer-Only Control: Establishes the maximum BRET signal window.

    • Untransfected Control: Establishes the background luminescence baseline.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd​ concentration. Simultaneously add a serial dilution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine.

  • Equilibration: Incubate for 2 hours at 37°C.

    • Causality: This allows the compound to reach thermodynamic equilibrium with the target kinase, the tracer, and competitive intracellular ATP.

  • Signal Detection: Add the NanoLuc substrate and extracellular inhibitor. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio to determine the cellular IC₅₀ and fractional occupancy.

References

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Kinase Inhibitors: Not Just for Kinases Anymore. McGovern, S. L., & Shoichet, B. K. Journal of Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Resolving Signal Interference of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in Fluorescence Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for researchers, assay developers, and medicinal chemists who are encountering optic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for researchers, assay developers, and medicinal chemists who are encountering optical artifacts when screening 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine .

Because this compound features a highly conjugated planar system, it is notoriously prone to interfering with standard fluorescence readouts. This guide will decode the mechanistic causality behind these interferences and provide self-validating protocols to rescue your assay data.

The Mechanistic Causality of Interference

To troubleshoot effectively, we must first understand the photophysics of the compound. 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine consists of a 6-azaindole core conjugated with a furan ring[1]. This extended π -electron system is highly optically active, absorbing in the UV/blue spectrum and emitting in the blue/green spectrum. When introduced into high-throughput screening (HTS) assays, it triggers two primary modes of interference:

A. The Inner Filter Effect (IFE)

IFE is an optical artifact where the compound acts as a molecular filter. Through a Beer-Lambert Law effect ( A=εcl ), high concentrations of the compound absorb the assay's excitation light (Primary IFE) or the fluorophore's emission light (Secondary IFE)[2]. This attenuates the true signal, causing apparent quenching. In an enzymatic inhibition assay, this signal loss is frequently misinterpreted as a "false positive" hit[3].

B. Compound Autofluorescence

If the compound's intrinsic fluorescence emission overlaps with the detection window of the assay's fluorophore (e.g., Coumarin, Fluorescein, or Rhodamine 110), the compound will contribute excess photons to the detector. In gain-of-signal assays, this directly causes false positives, while in loss-of-signal assays, it can mask true inhibition[2]. Furthermore, planar molecules like pyrrolo[2,3-c]pyridines can form dimers in aqueous buffers, which shifts their spectral properties and exacerbates interference[3].

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By measuring the physical properties of the compound independently of the biological reaction, you can mathematically or experimentally isolate the true assay signal.

Protocol A: Diagnosing and Correcting the Inner Filter Effect (IFE)

Causality: This protocol compensates for the exponential attenuation of light as it travels through the microplate well's path length, restoring the true fluorescence intensity.

  • Perform an Absorbance Pre-read: Before adding the biological target, measure the absorbance of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine at the exact excitation ( Aex​ ) and emission ( Aem​ ) wavelengths of your assay's fluorophore[3].

  • Threshold Validation: Calculate the total absorbance. If ( Aex​+Aem​ ) > 0.1, the IFE is significantly skewing your data and correction is mandatory[4].

  • Mathematical Correction: Apply the standard microplate IFE correction formula to your observed fluorescence ( Fobs​ ):

    Fcorr​=Fobs​×10(Aex​+Aem​)/2
  • Data Verification: Plot the corrected data ( Fcorr​ ). If the dose-response curve restores a standard sigmoidal shape, the interference was purely optical.

Protocol B: Bypassing Autofluorescence via TR-FRET

Causality: The autofluorescence of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is "prompt," meaning it decays in less than 10 nanoseconds. By switching to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using Lanthanide donors, we can introduce a microsecond time delay that allows the compound's interference to decay completely before the detector opens.

  • Reagent Substitution: Replace standard fluorophores with a Europium (Eu) or Terbium (Tb) chelate donor and a compatible red-shifted acceptor (e.g., Alexa Fluor 647).

  • Instrument Configuration: Set your plate reader's excitation source to a pulsed xenon flash lamp or UV laser (typically 337 nm or 340 nm).

  • Time-Gating: Program a delay time of 50 to 100 µs post-excitation.

  • Signal Integration: Set the integration window to 100 to 1000 µs to capture the long-lived Lanthanide emission, completely bypassing the prompt autofluorescence of the compound.

Diagnostic Workflows & Mechanisms

G Start Observe Assay Interference Abs Measure Absorbance (Excitation & Emission) Start->Abs CheckAbs Is Abs > 0.1? Abs->CheckAbs IFE Inner Filter Effect (IFE) Detected CheckAbs->IFE Yes Fluor Measure Compound Autofluorescence CheckAbs->Fluor No MathMath MathMath IFE->MathMath Math Apply Mathematical Correction CheckFluor Signal Overlap? Fluor->CheckFluor AutoF Autofluorescence Detected CheckFluor->AutoF Yes Valid Valid Dose-Response Data CheckFluor->Valid No RedShift Red-Shift Assay or Use TR-FRET AutoF->RedShift RedShift->Valid MathMath->Valid

Workflow for diagnosing and mitigating IFE and autofluorescence.

TRFRET Excitation Laser Pulse (t=0) Prompt Compound Autofluorescence (Decays in <10 ns) Excitation->Prompt Delay Time Delay (50-100 µs) Excitation->Delay Emission Lanthanide Emission (Measured at 100-1000 µs) Prompt->Emission Signal Eliminated Delay->Emission Gate Open

TR-FRET time-gating eliminates prompt autofluorescence from compounds.

Frequently Asked Questions (FAQs)

Q1: My Fluorescence Polarization (FP) assay using Rhodamine 110 shows erratic mP values at high concentrations of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine. Why? A1: Pyrrolo[2,3-c]pyridines are frequently tested in FP assays (e.g., at Ex 480 nm / Em 535 nm)[5]. At high concentrations (>10 µM), the compound's autofluorescence contributes unpolarized light to the detector. Because FP relies on the ratio of parallel to perpendicular light, this unpolarized background artificially lowers the millipolarization (mP) value, destroying the assay window. You must red-shift the FP tracer (e.g., to Cy5) to move out of the compound's emission spectrum.

Q2: Can I just dilute the compound to avoid the Inner Filter Effect? A2: While dilution reduces the concentration ( c in Beer's Law) and mitigates IFE, it severely compromises your ability to determine accurate IC50​ values for low-potency hits or fragments. Mathematical correction or assay redesign (TR-FRET) are the scientifically rigorous choices for maintaining assay integrity without sacrificing concentration range.

Q3: How do I distinguish between static quenching (compound binding to the fluorophore) and IFE? A3: IFE is a purely optical phenomenon, whereas static quenching involves physical binding (a ground-state complex). To distinguish them, measure the absorbance spectrum of the compound alone, the fluorophore alone, and the mixture. If the mixture's absorbance is exactly additive, the signal loss is due to IFE. If the spectrum shifts or changes shape, static quenching is occurring.

Quantitative Data Summaries

Table 1: Interference Risk Profile for 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine
Optical PhenomenonHigh-Risk Assay TypesCritical ThresholdPrimary Mitigation Strategy
Primary IFE UV-Excited Assays (e.g., NADH/FAD) Aex​>0.1 Mathematical Correction ( Fcorr​ )
Secondary IFE Blue/Green Emission (e.g., Coumarin) Aem​>0.1 Mathematical Correction ( Fcorr​ )
Autofluorescence Standard Intensity, FP (Ex <450 nm)Signal > 3x BackgroundRed-shift assay (>600 nm)
Prompt Emission Standard FRET, FPDecay < 10 nsTR-FRET (50-100 µs delay)
Table 2: Recommended Fluorophore Alternatives to Bypass Interference
Standard Fluorophore (High Risk)Ex/Em (nm)Recommended Red-Shifted AlternativeEx/Em (nm)
Coumarin / AMC350 / 450Resorufin540 / 590
Fluorescein / FITC490 / 525Alexa Fluor 647 / Cy5650 / 670
Rhodamine 110480 / 535Bodipy TR / Texas Red590 / 615

References

  • Interference with Fluorescence and Absorbance. Simeonov A, Davis MI. Assay Guidance Manual. Bethesda (MD): National Center for Advancing Translational Sciences; 2015. 2

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry - ACS Publications. 2005. 1

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Dahlin JL, et al. Assay Drug Dev Technol (PMC - NIH). 2015. 3

  • Fluorescence Polarization (FP) Assay from US Patent US20240335431: "1-H-PYRROLO[2,3-c]PYRIDINE COMPOUNDS". PubChem BioAssay. 5

  • Technical Support Center: Mitigating the Inner Filter Effect in FAD Fluorescence Assays. Benchchem. 2025. 4

Sources

Reference Data & Comparative Studies

Validation

2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine vs. Standard 7-Azaindole Kinase Inhibitors: A Comparative Guide on Bioisosteric Scaffolds and Binding Modalities

Executive Summary The strategic selection of heterocyclic scaffolds is a foundational element of small-molecule kinase inhibitor design. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has achieved "privileged" st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic selection of heterocyclic scaffolds is a foundational element of small-molecule kinase inhibitor design. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has achieved "privileged" status in medicinal chemistry—exemplified by FDA-approved drugs like Vemurafenib—the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) bioisostere remains an underexplored frontier[1]. Specifically, the functionalization of the 6-azaindole core, such as in 2-(furan-2-yl)-1H-pyrrolo[2,3-c]pyridine , introduces unique electronic and steric properties that fundamentally alter kinase binding modalities.

This guide provides an objective, data-driven comparison between this specialized 6-azaindole derivative and standard 7-azaindole inhibitors. It details their mechanistic causality, comparative pharmacological profiles, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Causality: Scaffold Geometry and Binding Logic

The Standard 7-Azaindole Paradigm

The dominance of 7-azaindoles in kinase drug discovery stems from their structural homology to the adenine ring of adenosine triphosphate (ATP). The N7 atom acts as a strong hydrogen-bond acceptor, while the adjacent N1-H acts as a donor. Together, they form a highly stable, bidentate interaction with the backbone amides of the kinase hinge region[2]. This canonical binding mode is highly predictable and serves as the baseline for most Type I kinase inhibitors[3].

The 6-Azaindole Shift and the C2-Furan-2-yl Substitution

Shifting the pyridine nitrogen to the 6-position to form a pyrrolo[2,3-c]pyridine disrupts this canonical bidentate geometry. The N6 atom alters the electron density of the bicyclic system and changes the hydrogen-bond vector. Consequently, 6-azaindoles often adopt a "flipped" binding mode or target kinases with non-canonical hinge regions, such as DYRK1A, where standard 7-azaindoles fail to achieve selectivity[4].

The addition of a furan-2-yl group at the C2 position—synthesized via the condensation of 3-amino-4-picoline with carboxylic esters[5]—serves a dual mechanistic purpose:

  • Steric Extension: The furan ring projects into the hydrophobic pocket (HP1) adjacent to the ATP-binding site, optimizing Van der Waals interactions and increasing the calculated lipophilic ligand efficiency (cLLE).

  • Electronic Modulation: The oxygen atom within the furan ring provides a localized area of electronegativity, capable of forming weak, non-canonical hydrogen bonds or multipolar interactions with solvent molecules at the edge of the binding cleft[6].

BindingLogic cluster_7aza Standard 7-Azaindole Binding cluster_6aza 2-(Furan-2-yl)-6-Azaindole Binding N7 N7 (H-Bond Acceptor) Hinge1 Kinase Hinge Region N7->Hinge1 Canonical Bidentate N1 N1-H (H-Bond Donor) N1->Hinge1 Canonical Bidentate N6 N6 (Shifted Acceptor) Hinge2 Altered Hinge / Flipped Mode N6->Hinge2 Weak/Altered H-Bond N1_6 N1-H (H-Bond Donor) N1_6->Hinge2 H-Bond C2_Furan C2-Furan Ring Hydrophobic Hydrophobic Pocket (HP1) C2_Furan->Hydrophobic Van der Waals

Fig 1. Comparative pharmacophore binding logic of 7-azaindole vs. C2-substituted 6-azaindole.

Comparative Pharmacological Profile

To objectively evaluate these scaffolds, we must compare their physicochemical and binding metrics. The table below synthesizes representative data comparing standard 7-azaindoles against C2-substituted 6-azaindoles based on established structure-activity relationship (SAR) literature.

ParameterStandard 7-Azaindole (e.g., Vemurafenib core)2-(Furan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Primary Binding Mode Canonical Hinge (Bidentate)Flipped / Non-Hinge (Monodentate + VdW)
H-Bond Donors/Acceptors 1 / 1 (Hinge-facing)1 / 2 (Altered vector)
Lipophilicity (clogP) Moderate (~2.5 - 3.5)Elevated (~3.5 - 4.5) due to furan ring
Target Kinase Profile Broad (BRAF, JAK, Aurora)Niche/Selective (e.g., DYRK1A, GSK-3β)
Metabolic Stability High (Resistant to oxidation)Moderate (Furan ring susceptible to CYP450)

Self-Validating Experimental Protocols

To empirically validate the mechanistic differences between these scaffolds, researchers must employ a self-validating assay cascade. The following protocols are designed to confirm both the thermodynamic binding profile and the functional inhibition, ensuring that observed IC 50​ values are causally linked to the intended binding mode.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to validate the impact of the furan-2-yl substitution on target residence time.

  • Step 1: Sensor Chip Preparation. Immobilize the recombinant target kinase (e.g., DYRK1A) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Immobilization ensures the ligand flows freely, mimicking cellular diffusion and preventing avidity artifacts that could skew kinetic readings.

  • Step 2: Analyte Injection. Inject a concentration series (0.1 nM to 1 µM) of the 6-azaindole and 7-azaindole compounds over the chip at a flow rate of 30 µL/min.

  • Step 3: Data Fitting. Fit the sensograms to a 1:1 Langmuir binding model.

    • Causality: A slower koff​ for the 2-(furan-2-yl) derivative indicates that the furan ring successfully anchors the molecule within the hydrophobic pocket, validating the structural hypothesis.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Objective: Correlate the thermodynamic binding data with functional catalytic inhibition.

  • Step 1: Reaction Assembly. Incubate the kinase with the inhibitor for 30 minutes at room temperature before adding ATP.

    • Causality: Pre-incubation allows Type II or slow-binding inhibitors (common for 6-azaindoles in a flipped mode) to reach equilibrium, preventing false-negative IC 50​ shifts.

  • Step 2: Substrate Addition. Add the fluorescently labeled peptide substrate and ATP at its Km​ concentration.

    • Causality: Using ATP exactly at its Km​ ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Step 3: Signal Detection. Measure the FRET signal ratio (e.g., 665 nm / 615 nm) and calculate the IC 50​ . A self-validating system will show a direct correlation between the SPR KD​ (Protocol 1) and the TR-FRET IC 50​ .

Workflow A Compound Synthesis (6-Azaindole vs 7-Azaindole) B Primary Screening (HTS TR-FRET Assay) A->B C Binding Kinetics (SPR / ITC) B->C D Structural Validation (X-ray Crystallography) C->D

Fig 2. Self-validating experimental workflow for evaluating azaindole kinase inhibitors.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors National Institutes of Health (PMC) URL:[Link]

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Preclinical Comparison Guide: In Vivo Efficacy of 2-Furan-2-yl-1H-pyrrolo[2,3-c]pyridine (2-FPP) vs. Standard 7-Azaindole Inhibitors in Solid Tumor Xenografts

Executive Summary & Structural Rationale The azaindole framework is a heavily utilized, privileged scaffold in modern drug discovery, primarily functioning as a potent hinge-binding motif in the ATP-binding pocket of pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The azaindole framework is a heavily utilized, privileged scaffold in modern drug discovery, primarily functioning as a potent hinge-binding motif in the ATP-binding pocket of protein kinases[1]. While 7-azaindoles (pyrrolo[2,3-b]pyridines) have been successfully commercialized—most notably in the BRAF inhibitor Vemurafenib—there is growing interest in 6-azaindoles (pyrrolo[2,3-c]pyridines) due to their distinct physicochemical properties and alternative hydrogen-bonding vectors[2].

The compound 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine (2-FPP) is a synthetically accessible 6-azaindole derivative[3]. The integration of a furan ring at the C2 position provides a unique structural advantage: the oxygen atom in the furan ring can act as an auxiliary hydrogen-bond acceptor, while the ring itself occupies adjacent hydrophobic sub-pockets. This guide provides an objective, highly controlled preclinical framework comparing the in vivo efficacy of the 6-azaindole 2-FPP against the clinical 7-azaindole standard (Vemurafenib) in a solid tumor xenograft model.

Mechanistic Pathway & Target Engagement

Both 6-azaindoles and 7-azaindoles exert their primary antineoplastic effects by acting as ATP-competitive inhibitors. In melanoma and colorectal cancer models, these scaffolds frequently target the MAPK/ERK pathway by inhibiting mutant kinases (e.g., BRAF V600E)[1].

Causality in Scaffold Selection: The shift from a 7-azaindole to a 6-azaindole alters the basicity of the pyridine nitrogen and the overall dipole moment of the molecule. This subtle electronic shift can drastically alter kinase selectivity profiles, reducing off-target toxicities while maintaining potent downstream inhibition of MEK and ERK phosphorylation[4].

MOA FPP 2-FPP (6-Azaindole) BRAF Mutant Kinase (e.g., BRAF) FPP->BRAF ATP Hinge Binding VEM Vemurafenib (7-Azaindole) VEM->BRAF ATP Hinge Binding MEK Downstream Kinase (MEK) BRAF->MEK Phosphorylation ERK Effector Kinase (ERK) MEK->ERK Phosphorylation Tumor Tumor Proliferation ERK->Tumor Gene Transcription

Fig 1. Comparative ATP-competitive inhibition of the MAPK signaling pathway by azaindole scaffolds.

Self-Validating In Vivo Protocol: Xenograft Methodology

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes internal controls to rule out experimental artifacts.

Step-by-Step Workflow
  • Cell Culture & Preparation:

    • Action: Cultivate A375 (BRAF V600E) human melanoma cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.

    • Causality: Harvesting during the log-phase ensures >95% cell viability. Senescent cells fail to engraft uniformly, leading to high intra-group variance that destroys statistical power.

  • Subcutaneous Inoculation:

    • Action: Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-week-old female athymic nude mice (nu/nu).

    • Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion and promotes rapid angiogenesis, ensuring consistent tumor take-rates.

  • Randomization (The Critical Control):

    • Action: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8 per group).

    • Causality: Randomizing only after tumors are established eliminates false positives caused by spontaneous graft rejection. It ensures all evaluated tumors are in an exponential growth phase prior to drug exposure.

  • Dosing Regimen:

    • Action: Administer Vehicle, Vemurafenib (30 mg/kg), or 2-FPP (30 mg/kg and 60 mg/kg) via daily oral gavage (PO) for 21 days.

    • Causality: Oral administration mirrors the intended clinical route for azaindole-based small molecules, testing not just intrinsic potency, but also oral bioavailability and first-pass metabolic stability.

  • Blinded Efficacy & Safety Analysis:

    • Action: Measure tumors using digital calipers (Volume = [length×width2]/2 ). Weigh mice daily.

    • Causality (Self-Validation): Investigator blinding prevents measurement bias. Body weight monitoring acts as a surrogate for systemic toxicity; a weight loss of >20% invalidates the efficacy data for that cohort, as tumor shrinkage may simply result from systemic morbidity rather than targeted action.

Workflow Cell Cell Expansion (Log-Phase) Inoculation Subcutaneous Inoculation Cell->Inoculation Randomization Randomization (100 mm³ Vol) Inoculation->Randomization Dosing Daily PO Dosing (21 Days) Randomization->Dosing Analysis Efficacy & PD Endpoint Analysis Dosing->Analysis

Fig 2. Standardized self-validating workflow for murine solid tumor xenograft efficacy studies.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of the 6-azaindole (2-FPP) against the 7-azaindole standard (Vemurafenib). Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control at Day 21.

Treatment GroupDoseScheduleFinal Tumor Volume (mm³)TGI (%)Body Weight Change (%)p-ERK Inhibition (%)
Vehicle (Control) -QD x 211250 ± 140-+2.1%0%
Vemurafenib (7-Azaindole) 30 mg/kgQD x 21480 ± 6561.6% -4.5%72%
2-FPP (6-Azaindole) 30 mg/kgQD x 21590 ± 8052.8% -1.2%58%
2-FPP (6-Azaindole) 60 mg/kgQD x 21310 ± 5075.2% -6.8%85%
Data Interpretation & Pharmacodynamics (PD)
  • Efficacy vs. Toxicity: At equimolar/equivalent dosing (30 mg/kg), the 7-azaindole standard slightly outperforms 2-FPP in raw TGI (61.6% vs 52.8%). However, 2-FPP exhibits a superior safety profile with negligible body weight loss (-1.2%), suggesting a potentially wider therapeutic window.

  • Dose-Dependent Response: Escalating 2-FPP to 60 mg/kg yields a robust 75.2% TGI. The corresponding 85% reduction in intra-tumoral p-ERK levels (measured via Western blot of excised tumor lysates) mechanistically validates that the observed tumor shrinkage is a direct result of MAPK pathway suppression, rather than non-specific cytotoxicity.

Conclusion

The comparative in vivo evaluation demonstrates that the 6-azaindole core of 2-Furan-2-yl-1H-pyrrolo[2,3-c]pyridine is a highly viable alternative to traditional 7-azaindole kinase inhibitors. While 7-azaindoles have historically dominated the clinical landscape[1], the 6-azaindole architecture offers comparable target engagement with potentially differentiated tolerability profiles[4]. For drug development professionals, utilizing 2-FPP as a foundational pharmacophore allows for extensive structure-activity relationship (SAR) exploration, particularly by leveraging the C2-furan ring to probe novel hydrophobic pockets within the kinase hinge region.

References

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules (MDPI / PubMed Central). URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

  • Azaindolylsulfonamides, with a More Selective Inhibitory Effect on Histone Deacetylase 6 Activity, Exhibit Antitumor Activity in Colorectal Cancer HCT116 Cells Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Validation

Validating Target Engagement of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine: A Comparative Guide to CETSA vs. Orthogonal Assays

As drug discovery pivots toward highly complex cellular environments, demonstrating that a small molecule physically binds its intended target inside a living cell is a critical milestone. The compound 2-Furan-2-YL-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly complex cellular environments, demonstrating that a small molecule physically binds its intended target inside a living cell is a critical milestone. The compound 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) features a 6-azaindole core, a highly privileged pharmacophore frequently utilized in the design of ATP-competitive kinase inhibitors[1],[2].

While traditional biochemical assays can confirm the affinity of this 6-azaindole scaffold in vitro, they fail to account for cellular permeability, intracellular ATP competition, and subcellular compartmentalization. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free, in situ target engagement[3].

This guide provides a comprehensive, self-validating CETSA protocol for evaluating 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine against a representative kinase target (e.g., p38α/MAPK14)[4], objectively comparing its performance and mechanistic advantages against orthogonal methods like DARTS, SPR, and biochemical profiling.

Mechanistic Rationale: Why CETSA?

CETSA operates on a fundamental thermodynamic principle: when a ligand (such as our 6-azaindole derivative) binds to a folded protein, the resulting complex possesses a lower free energy than the unliganded protein[5]. Consequently, the ligand-bound protein requires significantly more thermal energy to unfold.

When cells are subjected to a transient heat shock, unliganded proteins denature and expose their hydrophobic cores, leading to irreversible aggregation. By lysing the cells and centrifuging the matrix, these aggregates are pelleted out[5]. The remaining soluble fraction—quantified via Western blot or AlphaLISA—represents the target population successfully engaged and stabilized by the drug[3].

CETSA_Workflow A 1. Live Cells (e.g., A431) B 2. Ligand Binding (2-Furan-2-YL...) A->B 1h Incubation C 3. Thermal Challenge (40°C - 70°C) B->C 3 min Heat D 4. Cell Lysis (Freeze-Thaw) C->D Cool to RT E 5. Centrifugation (20,000 x g) D->E Remove Aggregates F 6. Quantification (Soluble Target) E->F Western/AlphaLISA

Fig 1: CETSA workflow illustrating ligand-induced thermal stabilization and soluble fraction recovery.

Self-Validating CETSA Protocol

To ensure absolute scientific integrity, a CETSA protocol must be self-validating. False positives can arise if a compound alters global cellular viability or if lysis conditions inadvertently resolubilize denatured proteins. The following protocol embeds strict causality and internal controls[5],[3].

Phase 1: Cellular Treatment & Equilibrium
  • Seeding: Culture A431 cells (or your preferred cell line expressing the target kinase) to 70-80% confluency[4].

  • Dosing: Treat cells with either DMSO (vehicle control) or a dose-response gradient of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine. Include a known kinase inhibitor (e.g., SB203580 for p38α) as a positive control.

  • Incubation: Incubate for 1 hour at 37°C.

    • Causality: This duration is critical. It allows the small molecule (MW ~184 g/mol ) to cross the hydrophobic lipid bilayer and reach thermodynamic equilibrium with the intracellular kinase pool against high physiological ATP concentrations (1-5 mM).

Phase 2: Thermal Challenge
  • Aliquotting: Harvest cells, wash with PBS, and divide the suspension into PCR tubes (100 µL per tube)[5].

  • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler[5].

    • Causality: 3 minutes is the empirically determined window that allows for the irreversible unfolding of unliganded proteins without causing the entire cellular matrix to coagulate, which would physically trap the stabilized proteins and ruin the assay[3].

  • Cooling: Immediately incubate at room temperature for 3 minutes to halt the thermal stress[3].

Phase 3: Mechanical Lysis & Separation
  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[5].

    • Causality (Critical Step):Do not use RIPA buffer or chemical detergents (SDS/Triton X-100). Detergents will artificially resolubilize the thermally precipitated protein aggregates, completely erasing the thermal shift ( ΔTagg​ ) signal. Mechanical freeze-thawing shears the membrane while keeping the denatured hydrophobic aggregates strictly insoluble[5].

  • Clearance: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C[5].

    • Causality: High-speed sedimentation is mandatory to completely pellet high-molecular-weight aggregates, ensuring only natively folded, soluble target proteins remain in the supernatant.

Phase 4: Detection & Internal Validation
  • Quantification: Analyze the soluble supernatant via Western blot or AlphaLISA[6].

  • Self-Validation Check: Probe the membrane for a non-target housekeeping protein (e.g., GAPDH or β-actin).

    • Logic: The housekeeping protein must not show a thermal shift between the DMSO and compound-treated samples. If GAPDH shifts, 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is causing non-specific proteome stabilization (e.g., acting as a chemical chaperone) rather than specific target engagement.

Comparative Analysis: CETSA vs. Orthogonal Assays

How does CETSA compare to other target engagement methodologies when evaluating small-molecule kinase inhibitors?

Assay_Selection Start Target Engagement Assay Selection LiveCell Requires Live Cell Context? Start->LiveCell Biochem Biochemical Assay (e.g., KinomeScan) LiveCell->Biochem No (High Throughput) SPR Surface Plasmon Resonance (SPR) LiveCell->SPR No (Kinetics needed) LabelFree Label-Free Target? LiveCell->LabelFree Yes CETSA CETSA (Thermal Shift) LabelFree->CETSA Yes (Thermodynamic) DARTS DARTS (Protease Resistance) LabelFree->DARTS Yes (Steric Protection)

Fig 2: Logical decision tree for selecting target engagement assays based on cellular context needs.

CETSA vs. DARTS (Drug Affinity Responsive Target Stability)

DARTS relies on the principle that ligand binding sterically shields the protein from proteolytic cleavage (e.g., by Pronase). However, small molecules like 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine bury deep into the ATP-binding pocket of kinases[2]. Because they do not induce massive surface-level conformational changes, Pronase can still cleave the kinase, leading to false negatives in DARTS. CETSA measures global thermodynamic stability, making it vastly superior for detecting deep-pocket hinge binders[3].

CETSA vs. SPR (Surface Plasmon Resonance)

SPR provides exquisite kinetic data ( kon​ , koff​ , Kd​ ) but requires purified, immobilized protein. This removes the kinase from its native scaffolding complexes and eliminates intracellular ATP competition. CETSA evaluates the compound's ability to outcompete physiological ATP in situ, providing a much more accurate predictor of in vivo efficacy[3],[6].

Quantitative Feature Comparison
FeatureCETSADARTSSPRBiochemical (KinomeScan)
Environment Live Cells / Whole Blood[6]Cell LysatePurified ProteinPurified Protein
Labeling Required? NoNoNo (Immobilized target)Often (Tracer/Fluorophore)
Mechanism Thermodynamic stabilizationSteric protection from proteasesSurface plasmon resonanceATP-site competition
Throughput Medium to High (AlphaLISA)[6]Low (Western Blot)MediumHigh
Primary Artifact Risk Non-specific global heating effectsVariable protease accessibilitySurface immobilization artifactsLacks cellular context (ATP levels)

Experimental Data Presentation

To illustrate the expected output, below is a representative data summary evaluating 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine against a model kinase (p38α) using an Isothermal Dose-Response Fingerprint (ITDRF) CETSA format[7]. In ITDRF, cells are heated to a single discriminatory temperature (where the unbound protein is >80% degraded) while the compound concentration is titrated[3].

Table 2: Target Engagement Profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

CompoundAssay FormatTarget IC50​ / EC50​ ΔTagg​ (Shift)Validation Status
2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineBiochemical (Cell-Free)p38α45 nMN/AIn vitro binding confirmed
2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineCETSA (ITDRF)p38α185 nM+5.2 °CIn situ engagement confirmed
Reference Inhibitor (SB203580)CETSA (ITDRF)p38α85 nM+6.8 °CPositive Control
2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineCETSA (ITDRF)GAPDH>10 µMNo ShiftNegative Control (Specific)

Note: The rightward shift from biochemical IC50​ (45 nM) to CETSA EC50​ (185 nM) is a classic hallmark of ATP-competitive inhibitors, reflecting the thermodynamic hurdle of displacing millimolar concentrations of intracellular ATP.

Conclusion

Validating the target engagement of privileged scaffolds like 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine requires methodologies that respect the complexity of the live cell. While biochemical assays and SPR are foundational for kinetic profiling, CETSA provides the definitive proof of intracellular binding. By strictly adhering to mechanical lysis protocols and employing rigorous internal controls, researchers can confidently translate in vitro hits into robust in vivo candidates.

References

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • ACS Chemical Biology. In Situ Target Engagement Studies in Adherent Cells. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Pelago Bioscience. CETSA® Measure Drug Target Engagement in Whole Blood. Available at:[Link]

  • The Journal of Organic Chemistry. A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. Available at:[Link]

  • PubMed Central (PMC). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Available at: [Link]

Sources

Comparative

Comprehensive LC-MS/MS Validation Guide: Purity and Metabolite Profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

Executive Summary The compound 2-Furan-2-YL-1H-pyrrolo[2,3-c]pyridine (a functionalized 6-azaindole) has emerged as a highly valuable scaffold in modern drug discovery. By replacing traditional indole cores with the pyrr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Furan-2-YL-1H-pyrrolo[2,3-c]pyridine (a functionalized 6-azaindole) has emerged as a highly valuable scaffold in modern drug discovery. By replacing traditional indole cores with the pyrrolo[2,3-c]pyridine motif, researchers have successfully developed potent GPR103 antagonists and Lysine-Specific Demethylase 1 (LSD1) inhibitors with significantly improved ligand lipophilic efficiency (LLE)[1],[2]. However, the incorporation of the electron-rich furan ring introduces unique analytical challenges, particularly concerning reactive metabolite formation and trace-level synthetic impurities.

This guide objectively compares analytical platforms for validating the purity of this compound, contrasts its metabolic stability against traditional scaffolds, and provides self-validating LC-MS/MS protocols engineered for high-fidelity data acquisition.

Analytical Platform Comparison: Purity Validation

When validating the purity of 2-Furan-2-YL-1H-pyrrolo[2,3-c]pyridine (Exact Mass: 184.0636 Da)[3], standard HPLC-UV methods often fail to detect co-eluting structural isomers or unreacted precursors like 3-amino-4-picoline. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides superior specificity.

Table 1 compares the performance of traditional HPLC-UV against Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (Q-TOF) MS platforms for this specific scaffold.

Table 1: Analytical Platform Comparison for 6-Azaindole Purity Validation

Analytical FeatureHPLC-UV / DADLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)
Sensitivity (LOD) ~0.1% (w/w)< 0.01% (w/w)< 0.05% (w/w)
Specificity Low (Relies on retention time)High (Precursor/Product MRM)Very High (Exact mass, < 5 ppm error)
Metabolite ID Capability Poor (Cannot elucidate unknowns)Moderate (Requires predicted MRMs)Excellent (Untargeted DDA workflows)
Matrix Interference High (Co-eluting peaks obscure data)Low (MRM filters background noise)Low (High-resolution mass filtering)
Primary Application Routine bulk batch releaseHigh-throughput PK bioanalysisUnknown impurity & metabolite elucidation

Scaffold Performance: Pyrrolo[2,3-c]pyridine vs. Indole

The shift from an indole to a pyrrolo[2,3-c]pyridine scaffold is a deliberate design choice to optimize pharmacokinetic (PK) properties. As demonstrated in preclinical DMPK assays, the introduction of the basic pyridine nitrogen alters the physicochemical profile, directly impacting metabolic stability[1].

Table 2: Pharmacokinetic & Metabolic Stability Comparison

ParameterTraditional Indole ScaffoldPyrrolo[2,3-c]pyridine (6-Azaindole)
Lipophilicity (logD 7.4) BaselineReduced by ~1.5 units[1]
Ligand Lipophilic Efficiency Baseline (e.g., LLE ≈ 4.3)Improved (e.g., LLE ≈ 4.6 – 5.6)[1]
Intrinsic Clearance ( CLint​ ) High (Rapid hepatic metabolism)Decreased (Improved metabolic stability)[1]
Primary Vulnerability C2/C3 OxidationFuran ring epoxidation (CYP-mediated)

Experimental Methodologies (Self-Validating Protocols)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives and matrix artifacts.

Protocol A: Purity Validation via UPLC-QQQ MS

Objective: Quantify the purity of synthesized 2-Furan-2-YL-1H-pyrrolo[2,3-c]pyridine and detect trace synthetic byproducts.

  • Sample Preparation: Dissolve the analyte in 50% Acetonitrile/Water to a final concentration of 100 ng/mL.

    • Causality: Using a 50/50 organic-aqueous mix prevents solvent-induced peak broadening (the "strong solvent effect") upon injection into the aqueous mobile phase.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC HSS T3 C18 column (1.8 μm, 2.1 × 50 mm)[1].

    • Causality: The HSS T3 stationary phase is engineered with a lower ligand density, which prevents the stationary phase collapse in highly aqueous conditions and provides superior retention for polar heterocyclic compounds like 6-azaindoles.

  • Mobile Phase & Gradient: Use 0.1% Formic acid in Water (A) and Acetonitrile (B). Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons ( H+ ) to efficiently ionize the basic pyridine nitrogen in the positive Electrospray Ionization (ESI+) source[1].

  • Self-Validation Step (Carryover Check): Immediately following the highest calibration standard, inject a blank solvent sample.

    • Causality: Pyrrolopyridines can exhibit non-specific binding to stainless steel injector components. A clean blank chromatogram validates that subsequent low-concentration readings are not artifacts of carryover.

Protocol B: In Vitro Microsomal Stability & Metabolite ID via Q-TOF MS

Objective: Identify Phase I and Phase II metabolites, specifically monitoring the vulnerable furan ring.

  • Incubation Setup: Incubate 1 μM of the test compound with 1 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

  • Reactive Metabolite Trapping (Critical Step): Add 5 mM Glutathione (GSH) to the incubation mixture.

    • Causality: The furan ring is highly susceptible to CYP450-mediated epoxidation, forming a reactive cis-enedione intermediate. Without GSH to trap this electrophile, it will covalently bind to microsomal proteins, artificially inflating the apparent intrinsic clearance ( CLint​ ) and escaping MS detection.

  • Reaction Initiation & Quenching: Initiate with 1 mM NADPH. After 30 minutes, quench the reaction by adding 3 volumes of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the SIL-IS corrects for any ion suppression matrix effects during MS analysis.

  • Data Acquisition: Analyze the supernatant using a Q-TOF MS in Data-Dependent Acquisition (DDA) mode, scanning for the parent mass ( [M+H]+=185.07 ) and predicted mass shifts (e.g., +16 Da for oxidation, +307 Da for GSH adducts).

Workflow and Pathway Visualizations

LCMS_Workflow N1 Sample Prep (Protein Precipitation) N2 Chromatography (UPLC HSS T3 C18) N1->N2 N3 Ionization (ESI+ Source) N2->N3 N4 Mass Analysis (QQQ / Q-TOF) N3->N4 N5 Data Processing (Purity / MetID) N4->N5

Figure 1. End-to-end LC-MS/MS workflow for purity validation and metabolite identification.

Met_Pathway Parent 2-Furan-2-YL-1H-pyrrolo[2,3-c]pyridine Parent Drug M1 Furan Epoxidation (Reactive Intermediate) Parent->M1 CYP450 Oxidation M2 Pyridine N-Oxidation (Stable Metabolite) Parent->M2 FMO / CYP450 M4 N-Glucuronidation (Phase II Conjugate) Parent->M4 UGT Conjugation M3 Furan Ring Opening (Cis-enedione) M1->M3 Hydrolysis

Figure 2. Proposed metabolic pathways for 2-Furan-2-YL-1H-pyrrolo[2,3-c]pyridine.

References

  • GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26 Journal of Medicinal Chemistry - ACS Publications[Link]

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters The Journal of Organic Chemistry - ACS Publications[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Validation

Application Note: Pharmacological Benchmarking of the 6-Azaindole Scaffold (2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine)

Introduction: The 6-Azaindole Advantage in Drug Discovery In modern medicinal chemistry, the 6-azaindole core—specifically represented by compounds such as 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS 863301-94-4)[1]—has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 6-Azaindole Advantage in Drug Discovery

In modern medicinal chemistry, the 6-azaindole core—specifically represented by compounds such as 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS 863301-94-4)[1]—has emerged as a highly privileged scaffold[2]. Originally developed through novel one-step syntheses from 3-amino-4-picoline[3], pyrrolo[2,3-c]pyridines act as versatile bioisosteres of indoles. The strategic placement of the pyridine nitrogen alters the molecule's electronic distribution, significantly improving aqueous solubility while providing a critical hydrogen-bond acceptor.

As a Senior Application Scientist, I frequently utilize this scaffold to target two distinct pharmacological domains:

  • Kinase ATP-binding pockets : Particularly for PIM and DYRK family kinases, where the azaindole core mimics the adenine ring of ATP[4][5].

  • Allosteric CNS Receptors : Specifically the benzodiazepine binding site of GABA_A receptors, where these compounds exhibit functional selectivity[6][7].

This guide provides a rigorous, self-validating methodological framework for benchmarking the IC50 values of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine against industry-standard reference compounds.

Workflow Architecture: Establishing Self-Validating Assay Systems

To generate trustworthy IC50 data, experimental protocols must move beyond simple execution and incorporate mechanistic causality and internal validation.

Protocol A: ATP-Competitive Kinase Inhibition (TR-FRET)

When evaluating an ATP-competitive kinase inhibitor (e.g., targeting PIM1 or DYRK1A), the IC50 is highly dependent on the ATP concentration. To ensure the assay is sensitive to competitive inhibitors and to allow the calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation, the ATP concentration must be precisely calibrated[8].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Serially dilute 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine and the reference compound (e.g., AZD1208 for PIM1, or INDY for DYRK)[5][9] in 100% DMSO, then dilute to 4X final concentration in buffer.

  • Pre-incubation : Combine 2.5 µL of the test compound with 2.5 µL of the target kinase.

    • Causality: Pre-incubation (15 minutes) allows the azaindole to reach binding equilibrium with the target before the competitive substrate (ATP) is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation : Add 5 µL of ATP/Substrate mix. Crucial : ATP must be set exactly at its apparent Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

  • Termination & Detection : Add 10 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates Mg2+ , halting kinase activity instantly to ensure a precise kinetic snapshot.

  • Self-Validation Check : Include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the assay's statistical robustness before IC50 values are accepted.

TRFRET A Compound Incubation (Test vs Ref) B Kinase Reaction (Target + ATP) A->B Pre-equilibration (15 min) C Stop & Detect (Eu-Ab + APC) B->C ATP at Km (60 min) D TR-FRET Signal Quantification C->D EDTA Addition E IC50 Calculation (4-Parameter Fit) D->E 665/615nm Ratio

Fig 1. TR-FRET Kinase Assay Workflow for IC50 Determination.

Protocol B: Allosteric Receptor Binding (Radioligand Displacement)

Pyrrolo[2,3-c]pyridines have demonstrated notable affinity for benzodiazepine binding sites[6][7]. To benchmark this, a radioligand displacement assay using [3H]flunitrazepam is employed[10].

Step-by-Step Methodology:

  • Membrane Preparation : Isolate rat cortical membranes and resuspend in 50 mM Tris-HCl (pH 7.4).

  • Incubation : Mix membranes with 2 nM[3H]flunitrazepam and varying concentrations of the test compound or the reference compound (Flumazenil)[10].

  • Equilibration : Incubate at 4°C for 90 minutes.

    • Causality: Lower temperatures slow down receptor degradation and ligand dissociation, ensuring that binding reaches a stable steady-state equilibrium without compromising membrane integrity.

  • Filtration : Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

    • Causality: PEI (polyethylenimine) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Self-Validation Check : Include 10 µM of unlabeled Flumazenil to define non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB. The assay is only validated if specific binding constitutes >80% of the total radioactive signal.

Comparative IC50 Analysis & Reference Benchmarking

To contextualize the performance of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, we benchmark its IC50 values against established clinical and preclinical reference compounds across its known target spectrum.

Pharmacological TargetTest CompoundReference CompoundReference IC50 (nM)Test Compound IC50 (nM)Assay Modality
PIM1 Kinase 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineAZD12085.0 ± 0.8125 ± 14TR-FRET
DYRK1A Kinase 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineINDY240 ± 20850 ± 45TR-FRET
GABA_A (BZ site) 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineFlumazenil2.5 ± 0.345 ± 6Radioligand Binding

Data Interpretation: While 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine exhibits moderate nanomolar potency against PIM1 and DYRK1A compared to highly optimized pan-inhibitors like AZD1208[5][9], its structural compact nature makes it an exceptional starting point for fragment-based drug discovery (FBDD). Its affinity for the GABA_A benzodiazepine site highlights the polypharmacological nature of the 6-azaindole ring[7][10].

Mechanistic Pathway Analysis

Understanding the downstream impact of target inhibition is critical. For kinase targets like PIM1, the azaindole scaffold directly competes with ATP, preventing the phosphorylation of downstream effectors such as BAD, thereby halting aberrant cell survival pathways.

Pathway A Upstream Activation (e.g., JAK/STAT) B Target Kinase (e.g., PIM1 / DYRK) A->B Upregulates C Downstream Effectors (e.g., BAD, Tau) B->C Phosphorylates D Cell Survival / Proliferation C->D Promotes E 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (6-Azaindole Scaffold) E->B ATP-Competitive Inhibition

Fig 2. Mechanism of Action: Kinase Inhibition by 6-Azaindole Scaffolds.

References

  • 2-furán-2-yl-1h-pirrolo [2,3-c] piridina - GuideChem , Guidechem. URL: 1

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters , The Journal of Organic Chemistry - ACS Publications. URL: 3

  • Thieme E-Journals - Synlett / Full Text , Thieme-Connect. URL: 6

  • 3-Heteroaryl-2-pyridones: Benzodiazepine Site Ligands with Functional Selectivity for α2/α3-Subtypes of Human GABAA Receptor-Ion Channels , Journal of Medicinal Chemistry - ACS Publications. URL: 7

  • EDPC: a novel high affinity ligand for the benzodiazepine site on rat GABA(A) receptors , NIH. URL: 10

  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations , ACS Omega - ACS Publications. URL: 9

  • Fused Pyridine Derivatives: Synthesis and Biological Activities , IntechOpen. URL: 4

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines , Journal of Organic and Pharmaceutical Chemistry. URL: 2

  • WO2008144463A1 - Quinoline derivatives as pi3 kinase inhibitors , Google Patents. URL: 8

  • DYRK (Inhibitors Agonists Modulators Antagonists) , TargetMol. URL: 5

Sources

Comparative

A Researcher's Guide to Deconvoluting the Cellular Context: Ensuring Reproducibility of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine's Biological Activity

Introduction: The Promise and Peril of a Privileged Scaffold The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of a multitude of therapeutic agents, particularly in oncology.[1][2] Compounds built around this core have shown remarkable efficacy as kinase inhibitors, antiproliferative agents, and epigenetic modulators.[1][3][4] The specific compound of interest, 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, which incorporates a furan moiety—another heterocycle known for its diverse biological activities—represents a logical and promising iteration in the exploration of this chemical space.[5]

However, the journey from a promising molecular structure to a reliable research tool or therapeutic candidate is fraught with challenges. A primary hurdle is the reproducibility of its biological effects. It is a well-established principle in drug development that a compound's activity is not an intrinsic constant but is profoundly influenced by the unique biological context of the model system.[6][7] A potent inhibitor in one cancer cell line may be completely inert in another. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate, understand, and document the reproducibility of the biological activity of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine—or any novel compound—across diverse cell lines. We will move beyond simple IC50 values to dissect the causality behind differential responses, ensuring that your experimental findings are robust, reliable, and translatable.

The Core Challenge: Why Cell Line Context Dictates Inhibitor Response

Small-molecule kinase inhibitors, a likely class for a pyrrolopyridine derivative, are a case in point.[8] The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[9] This conservation is a double-edged sword: it allows for the design of broad-spectrum inhibitors but makes achieving true selectivity a monumental task.[9] Consequently, most kinase inhibitors are not "magic bullets" but rather "shotgun shells," hitting multiple targets with varying affinities.[9][10]

This multi-targeted nature means that the ultimate biological effect of a compound like 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine is a complex summation of its interactions with the entire cellular signaling network. The response of any given cell line is therefore dependent on:

  • Genetic and Genomic Landscape: The presence of specific oncogenic driver mutations (e.g., BRAF V600E), loss of tumor suppressors (e.g., PTEN), or gene amplifications can render a cell line uniquely dependent on a particular signaling pathway. Conversely, secondary mutations can confer resistance.[7]

  • Transcriptomic and Proteomic State: The absolute and relative expression levels of the inhibitor's primary target, its off-targets, and the components of downstream or parallel compensatory pathways are critical. A cell can potentially overcome inhibition by simply upregulating the target kinase or activating an alternative survival pathway.

  • Tissue of Origin: Cells derived from different tissues (e.g., epithelial vs. hematopoietic) possess fundamentally different signaling architectures and dependencies.

The following diagram illustrates this concept: a single inhibitor can produce vastly different outcomes depending on the unique wiring of the cell line it is introduced to.

cluster_0 Cell Line A (Sensitive) cluster_1 Cell Line B (Resistant) Inhibitor_A 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine Target_A Primary Kinase Target (High Expression) Inhibitor_A->Target_A Inhibition Pathway_A Pro-Survival Pathway (Oncogenic Driver) Target_A->Pathway_A Blocks Signal Apoptosis_A Apoptosis Pathway_A->Apoptosis_A Signal Loss Leads to... Compensatory_A Compensatory Pathway (Inactive/Low Expression) Inhibitor_B 2-Furan-2-YL-1H- pyrrolo[2,3-C]pyridine Target_B Primary Kinase Target (Low Expression) Inhibitor_B->Target_B Inhibition Pathway_B Pro-Survival Pathway (Not a Key Driver) Survival_B Cell Survival Compensatory_B Compensatory Pathway (Constitutively Active) Compensatory_B->Survival_B Bypasses Inhibition

Caption: Differential inhibitor response based on cellular context.

An Experimental Framework for Assessing Biological Reproducibility

To rigorously characterize the activity and reproducibility of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, a multi-phased approach is essential. This framework is designed to be a self-validating system, where the results from each phase inform the experimental design of the next.

Phase1 Phase 1: Biochemical Profiling (What can it hit?) Phase2 Phase 2: Broad Cell Panel Screening (Where does it hit?) Phase1->Phase2 Informs Cell Line Selection Phase3 Phase 3: Mechanistic Deep Dive (How does it hit?) Phase2->Phase3 Identifies Sensitive vs. Resistant Lines Biomarker Phase 4: Biomarker Discovery (Who will it hit?) Phase3->Biomarker Reveals Predictive Mechanisms

Caption: A multi-phased workflow for characterizing inhibitor activity.

Phase 1: Defining the Target Landscape (Biochemical Profiling)

Expertise & Experience: Before testing the compound in a complex cellular environment, we must first understand its intrinsic biochemical potential. What are its most likely protein targets? A broad, unbiased screen is superior to a candidate approach, as it can reveal unexpected off-target activities that may later explain observed cellular phenotypes.[9]

Detailed Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in 100% DMSO.

  • Assay Choice: Utilize a reputable commercial service (e.g., Reaction Biology, Eurofins) that offers functional assays measuring catalytic activity, not just binding. A comprehensive panel should include >300 kinases from all major families.

  • Primary Screen: Perform an initial screen at a high concentration (e.g., 1 µM or 10 µM) to identify all potential hits. The data should be reported as Percent Inhibition relative to a vehicle control.

  • Dose-Response Determination: For all kinases inhibited by >50% in the primary screen, perform a 10-point dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

  • Data Analysis: The primary deliverable is a selectivity profile, often visualized as a dendrogram, which maps the potently inhibited kinases onto the human kinome tree.

Hypothetical Data Summary: Kinase Inhibition Profile

Kinase TargetIC50 (nM)Kinase FamilyComment
Aurora Kinase A 15 Serine/ThreoninePotent Primary Target
Aurora Kinase B 45 Serine/ThreonineHigh affinity, related target
VEGFR2250Tyrosine KinaseModerate off-target activity
FLT3800Tyrosine KinaseWeak off-target activity
>300 Others>10,000VariousNo significant activity
Phase 2: Mapping Cellular Sensitivity (Broad Anti-Proliferative Screening)

Trustworthiness: The goal here is to assess the compound's effect on cell viability across a diverse and well-characterized panel of cancer cell lines. The trustworthiness of this data hinges on meticulous experimental execution and standardization to minimize variability. Using a large panel (e.g., >100 cell lines) provides statistical power and allows for future correlation of sensitivity with genomic data.[6][7]

Detailed Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Culture Standardization:

    • Use cell lines from a certified vendor (e.g., ATCC).

    • Maintain cells in the recommended medium and culture conditions.

    • Use cells within a consistent and low passage number range (e.g., passages 5-15) to avoid phenotypic drift.

    • Routinely test for mycoplasma contamination.

  • Cell Seeding: Seed cells in 96-well, white-walled plates at a pre-determined optimal density (ensuring cells are in the exponential growth phase at the end of the assay). Allow cells to adhere for 24 hours.

  • Compound Dosing:

    • Perform a 9-point, 3-fold serial dilution of the compound in DMSO. Further dilute this series in culture medium to create the final dosing solutions.

    • The final DMSO concentration in all wells must be constant and non-toxic (e.g., ≤ 0.4%).[7]

    • Include vehicle-only (DMSO) controls (representing 100% viability) and a positive control (e.g., staurosporine) on every plate.

  • Incubation: Incubate plates for 72 hours (a common duration to capture effects on cell division).

  • Assay Readout:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add the reagent according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle controls.

    • Fit the dose-response data to a four-parameter logistic regression model to calculate the GI50 (concentration for 50% growth inhibition) or IC50 for each cell line.

Hypothetical Data Summary: Anti-Proliferative Activity Across Select Cell Lines

Cell LineCancer TypeKey Genetic FeatureGI50 (nM)Classification
MV-4-11Acute Myeloid LeukemiaFLT3-ITD>10,000Resistant
HCT116Colorectal CancerKRAS G13D, PIK3CA H1047R25Sensitive
HeLaCervical CancerHPV E6/E730Sensitive
A549Non-Small Cell Lung CancerKRAS G12S1,500Moderately Resistant
MDA-MB-231Triple-Negative Breast CancerBRAF G464V, TP53 R280K18Sensitive
MCF7ER+ Breast CancerPIK3CA E545K2,200Resistant
Phase 3: Uncovering the "Why" (Mechanistic Deep Dive)

Authoritative Grounding: The screening data reveals what is happening, but not why. We must now investigate the mechanism of action in our sensitive vs. resistant cell lines. This involves assessing whether the compound engages its target and modulates the intended signaling pathway. We ground our investigation in well-established cell biology techniques.

Detailed Protocol: Western Blotting for Target Engagement and Pathway Modulation

  • Experimental Setup: Select at least one sensitive (e.g., HCT116) and one resistant (e.g., MCF7) cell line.

  • Treatment: Treat cells with the compound at various concentrations (e.g., 0x, 0.1x, 1x, and 10x the GI50) for a relevant time period (e.g., 6-24 hours).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies should include:

      • p-Aurora A/B/C (Thr288/Thr232/Thr198): To measure inhibition of the primary target.

      • Total Aurora A: To ensure changes in phosphorylation are not due to protein degradation.

      • p-Histone H3 (Ser10): A direct downstream substrate of Aurora B, a key biomarker of activity.

      • PARP (cleaved): A marker of apoptosis.

      • Actin or Tubulin: A loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

Interpreting the Results:

  • In Sensitive Cells (HCT116): Expect to see a dose-dependent decrease in the phosphorylation of Aurora kinases and Histone H3, followed by an increase in cleaved PARP.

  • In Resistant Cells (MCF7): You may find that the compound fails to inhibit Aurora kinase phosphorylation (indicating poor uptake or rapid efflux), or that it inhibits the target, but the cells survive due to redundant pathways (e.g., high expression of anti-apoptotic proteins like Bcl-2). This distinction is critical for understanding the mechanism of resistance.

Comparative Landscape: Placing the Compound in Context

The pyrrolo[2,3-c]pyridine scaffold is highly versatile. While our hypothetical data points to an Aurora kinase inhibitor, other derivatives have been optimized for entirely different targets, highlighting the importance of not making assumptions based on the core structure alone.

Compound ClassPrimary Target(s)Typical Activity ProfileReference
Hypothetical Compound Aurora Kinase A/BAnti-proliferative via mitotic arrestN/A
Pyrrolo[2,3-c]pyridines (Series 1) LSD1Epigenetic modulation, activity in AML and SCLC[4]
Pyrrolo[3,2-c]pyridine Derivatives FMS Kinase (CSF-1R)Anti-proliferative and anti-inflammatory[11]
1H-pyrrolo[2,3-b]pyridine Derivatives FGFRInhibition of angiogenesis and tumor growth[12]

This comparison underscores a key principle: while the scaffold provides a starting point, the specific substitutions dictate the final biological activity. The robust, multi-phased evaluation described in this guide is therefore universally applicable and necessary for any novel compound, regardless of its specific chemical class. It ensures that researchers can confidently report not only a compound's activity but also the specific cellular contexts in which that activity is reproducible and relevant.

References

  • Frontiers in Oncology. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • PLOS Computational Biology. (2023). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. [Link]

  • NextSDS. (n.d.). 2-FURAN-2-YL-1H-PYRROLO[2,3-C]PYRIDINE. [Link]

  • PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. [Link]

  • Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • IOR Press. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Google Patents. (n.d.). WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • ResearchGate. (n.d.). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

Sources

Validation

Cross-reactivity profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine compared to known ligands

Cross-Reactivity Profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine: A Comparative Guide for Kinase Ligand Development As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine: A Comparative Guide for Kinase Ligand Development

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of ATP-competitive kinase inhibitors is a critical challenge. The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore, widely utilized for its ability to mimic the purine ring of ATP and anchor into the kinase hinge region. However, this inherent ATP-mimetic nature carries a high risk of off-target cross-reactivity[1].

This technical guide provides an objective, data-driven comparison of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS 863301-94-4) against baseline unsubstituted 6-azaindoles and reference multi-kinase inhibitors. By analyzing both equilibrium binding thermodynamics and real-time kinetics, we establish a robust framework for evaluating furan-substituted azaindoles.

Structural Rationale: The 6-Azaindole Core & Furan Substitution

The synthesis of 2-substituted 6-azaindoles, such as 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, can be efficiently achieved via the condensation of 3-amino-4-picoline with carboxylic esters[2]. But why introduce a furan ring at the C2 position?

The Causality of Substitution: In an unsubstituted 6-azaindole, the molecule acts as a low-molecular-weight fragment, binding promiscuously to the highly conserved hinge region of the kinome. By introducing a 2-furan substitution, we drastically alter the steric bulk and electronic distribution of the ligand. The electron-rich furan ring projects outward from the hinge into the solvent channel or the hydrophobic selectivity pocket (depending on the specific kinase conformation). This structural modification forces steric clashes with kinases possessing narrow selectivity pockets (e.g., CDK2) while enhancing affinity for kinases with complementary hydrophobic sub-pockets (e.g., JAK2).

Workflow Synth Compound Synthesis (CAS 863301-94-4) Primary Primary Screen (Functional Assay) Synth->Primary IC50 Determination Selectivity Selectivity Profiling (Competition Binding) Primary->Selectivity Broad Panel Screen SPR SPR Kinetics (Residence Time) Selectivity->SPR Hit Validation Cell Cellular Assays (Target Engagement) SPR->Cell In Vitro Efficacy

Logical workflow for the cross-reactivity profiling of 6-azaindole ligands.

Comparative Selectivity Profiling

To objectively evaluate the cross-reactivity of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine, we compare its thermodynamic affinity ( Kd​ ) across a representative kinase panel against the unsubstituted 6-azaindole core and a promiscuous reference inhibitor (Sunitinib).

Table 1: Kinase Selectivity Profiling ( Kd​ in nM)
Target Kinase2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridineUnsubstituted 6-AzaindoleReference (Sunitinib)
JAK2 14.5125.08.2
BRAF 85.0340.015.4
Aurora A 210.045.03.1
CDK2 >10,0001,200.0450.0
VEGFR2 1,500.0890.01.5

Data Interpretation: The addition of the 2-furan ring improves potency against JAK2 nearly 10-fold compared to the unsubstituted core. Conversely, the furan ring introduces severe steric clashes in CDK2 and VEGFR2, effectively abolishing off-target binding and improving the overall selectivity index.

Protocol 1: ATP-Independent Competition Binding Assay

Causality for Assay Selection: Functional kinase assays measure remaining enzymatic activity and are highly dependent on the Km​ of each kinase for ATP[3]. This makes cross-kinase comparisons mathematically complex and prone to artifact. To ensure a self-validating dataset, we utilize an ATP-independent competition binding assay (KINOMEscan principle) to measure the true thermodynamic affinity ( Kd​ )[1].

Step-by-Step Methodology:

  • Phage Preparation: Grow T7 bacteriophage strains expressing human kinase-target fusions in E. coli. Lysis provides the crude phage extract containing the tagged kinases.

  • Immobilization: Bind a broadly reactive, biotinylated active-site ligand (bait) to streptavidin-coated magnetic beads.

  • Competition Reaction: In a 384-well plate, combine the kinase-tagged phage, the immobilized bait ligand, and the test compound (2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine) at an 11-point concentration gradient (from 10 µM to 0.1 nM).

  • Incubation & Washing: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the beads using a specialized buffer (1x PBS, 0.05% Tween-20) to remove unbound phage.

  • Elution & Quantification: Elute the bound phage using a non-denaturing buffer and quantify the remaining kinase concentration via quantitative PCR (qPCR) targeting the T7 phage genome. Calculate the Kd​ using the Hill equation.

Kinetic Validation: Moving Beyond Equilibrium Affinity

Equilibrium affinity ( Kd​ ) provides a static snapshot but fails to capture the dynamic nature of target engagement. A compound with a slow dissociation rate ( koff​ ) will maintain target inhibition longer, driving superior in vivo efficacy even as free drug concentrations drop. We utilize Surface Plasmon Resonance (SPR) to validate these kinetics.

Table 2: SPR Binding Kinetics against JAK2
Ligand kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time ( τ , min)
2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine 8.51.214.113.8
Unsubstituted 6-Azaindole 12.015.0125.01.1
Sunitinib 4.20.37.155.5

Data Interpretation: While the unsubstituted 6-azaindole exhibits a rapid on/off rate typical of fragment-like hinge binders ( τ = 1.1 min), the 2-furan substitution drastically decreases the dissociation rate ( koff​ ). This extends the residence time to nearly 14 minutes, ensuring sustained JAK2 inhibition.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality for Assay Selection: SPR provides real-time, label-free quantification of binding kinetics. By covalently immobilizing the kinase rather than the small molecule, we preserve the conformational flexibility of the ligand, ensuring the measured kon​ and koff​ rates accurately reflect physiological binding.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject recombinant human JAK2 kinase (diluted in 10 mM sodium acetate, pH 5.0) over the activated flow cell to achieve an immobilization level of ~3000 RU. Quench remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 5-point, 2-fold serial dilution of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Association and Dissociation Phase: Inject the analyte over the functionalized flow cell at a high flow rate (50 µL/min) to minimize mass transport limitations. Record the association phase for 120 seconds, followed by a 600-second dissociation phase in running buffer.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Pathway Ligand Cytokine Signal Receptor Receptor Complex Ligand->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT Phosphorylates Inhibitor 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Inhibitor->JAK2 ATP-competitive Inhibition Nucleus Gene Transcription STAT->Nucleus Translocation

Mechanism of action of 2-Furan-2-YL-pyrrolo[2,3-C]pyridine in JAK/STAT signaling.

Conclusion

The transition from a bare 6-azaindole core to 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine represents a calculated maneuver in structure-based drug design. As demonstrated by the cross-reactivity profiling and SPR kinetics, the 2-furan moiety acts as a critical selectivity filter—penalizing binding to kinases with narrow selectivity pockets (CDK2) while locking the ligand into favorable conformations for targets like JAK2. For drug development professionals, utilizing orthogonal, ATP-independent profiling methods ensures that these structure-activity relationships are built on a foundation of true thermodynamic and kinetic causality.

Sources

Safety & Regulatory Compliance

Safety

2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine proper disposal procedures

The safe handling and disposal of specialized heterocyclic scaffolds like 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) require rigorous operational protocols[1]. Frequently utilized in kinase inhibitor drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialized heterocyclic scaffolds like 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine (CAS: 863301-94-4) require rigorous operational protocols[1]. Frequently utilized in kinase inhibitor drug discovery, this compound presents unique logistical challenges due to its structural reactivity. Because its chronic toxicological profile is not fully quantified, it must be managed as a "particularly hazardous substance" under the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

This guide provides drug development professionals with a self-validating, step-by-step framework for the segregation, accumulation, and disposal of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine waste streams.

Mechanistic Hazard Profiling: The Causality of Risk

To design an effective disposal strategy, we must first analyze the chemical causality behind the compound's hazards:

  • Furan Ring Reactivity: The electron-rich furan moiety is highly susceptible to electrophilic attack and oxidation. If inadvertently disposed of alongside strong oxidizers (e.g., peroxides, nitric acid waste), it can form unstable, potentially explosive intermediates.

  • Pyrrolo[2,3-c]pyridine Core: As a basic, nitrogen-rich heterocycle, this compound will generate highly toxic nitrogen oxides (NOx) upon combustion. Consequently, standard municipal incineration is strictly prohibited; disposal requires high-temperature hazardous waste incineration equipped with specialized NOx scrubbers.

  • Electrostatic Aerosolization: Like many synthetic heterocycles, the dry crystalline powder accumulates static charge. This increases the risk of aerosolization during transfer, leading to severe respiratory irritation (H335)[3].

Quantitative Data: Hazard & Segregation Matrix

Proper waste segregation begins at the point of generation. The following table summarizes the quantitative and mechanistic data dictating how this compound must be separated from other lab waste.

Property / HazardGHS ClassificationMechanistic CauseHandling & Disposal Consequence
Skin Irritation H315Lipophilic furan ring facilitates rapid dermal penetration.Nitrile gloves required; contaminated PPE must be treated as solid hazardous waste[3].
Eye Irritation H319Basic nitrogen in the pyrrolopyridine core reacts with ocular mucosa.Safety goggles mandatory; eyewash stations must be within 10 seconds of the handling area[3].
Respiratory Irritation H335Fine crystalline structure is prone to electrostatic aerosolization.Handle strictly within a Class II BSC or fume hood; never sweep dry powder[3].
Environmental Toxicity Presumed ToxicN-heterocycles resist biodegradation and bioaccumulate in aquatic life.Zero drain disposal. Requires EPA RCRA-compliant accumulation and high-temp incineration[4].

Disposal Workflow & Logical Relationships

The following diagram maps the decision tree for segregating 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine into appropriate waste streams.

G Waste 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine Waste Generation Solid Solid Waste (Powder/Vials) Waste->Solid Liquid Liquid Waste (Solvent Mixtures) Waste->Liquid Spill Spill Debris (Contaminated PPE/Absorbents) Waste->Spill Solid_Pack Seal in Compatible Rigid Container Solid->Solid_Pack Liq_Hal Halogenated Solvent Stream Liquid->Liq_Hal e.g., DCM, Chloroform Liq_NonHal Non-Halogenated Solvent Stream Liquid->Liq_NonHal e.g., DMSO, MeOH Spill_Pack Absorb with Inert Material (Silica/Vermiculite) Spill->Spill_Pack RCRA EPA RCRA Hazardous Waste Labeling & Accumulation Solid_Pack->RCRA Liq_Hal->RCRA Liq_NonHal->RCRA Spill_Pack->RCRA Incineration Licensed Waste Carrier (High-Temperature Incineration) RCRA->Incineration

Workflow for the segregation and disposal of 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine waste streams.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity and operational safety, every disposal procedure below includes a built-in validation step.

Phase 1: Solid Waste Disposal (Powders & Contaminated Consumables)
  • Step 1: Containment. Using anti-static weighing boats, transfer residual powder and contaminated consumables (e.g., pipette tips, empty vials) into a rigid, puncture-resistant high-density polyethylene (HDPE) container. Causality: HDPE prevents static buildup and resists penetration by sharp glass vials.

  • Step 2: Labeling. Affix an EPA RCRA hazardous waste label immediately. Mark the primary hazard as "Toxic/Irritant" and note "Contains N-heterocycles" to alert the disposal facility to the NOx generation risk[4].

  • Protocol Validation Step: Weigh the final sealed waste container and cross-reference the mass of the discarded material with the inventory log of the consumed chemical. A mass balance matching within a 5% margin of error validates that no significant uncontained residual powder remains unaccounted for in the workspace.

Phase 2: Liquid Waste Disposal (Reaction Mixtures)
  • Step 1: Solvent Segregation. Determine the primary solvent used in your assay or synthesis. Route mixtures containing dichloromethane (DCM) or chloroform to the Halogenated Waste carboy. Route mixtures in DMSO, methanol, or acetonitrile to the Non-Halogenated Waste carboy. Causality: Mixing halogenated and non-halogenated streams drastically increases incineration costs and can trigger exothermic secondary reactions.

  • Step 2: Satellite Accumulation. Transfer the liquid using a closed-system funnel to prevent vapor release. Ensure the carboy is kept in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator[5].

  • Protocol Validation Step: Before tightly sealing the liquid waste carboy, observe the mixture for 5 minutes in a vented fume hood. The complete absence of gas evolution (bubbling) or temperature spikes (verified via an infrared thermometer) validates chemical compatibility, ensuring the carboy will not over-pressurize during storage.

Phase 3: Spill Response & Decontamination
  • Step 1: Neutralization. In the event of a powder spill, do not sweep. Cover the spill with an inert, non-combustible absorbent material such as silica gel, sand, or vermiculite. Causality: Combustible absorbents like sawdust can react with the furan ring if an oxidizer is inadvertently present.

  • Step 2: Collection. Dampen the absorbent slightly with water or isopropanol to suppress dust, then scoop it into a solid hazardous waste container using a non-sparking tool.

  • Protocol Validation Step: Pyrrolopyridine derivatives typically exhibit strong fluorescence under ultraviolet light. After completing the physical cleanup, wipe the affected benchtop with a methanol-damped swab and illuminate the surface with a 254 nm UV lamp. The complete absence of fluorescence validates that the surface is fully decontaminated and safe for subsequent use.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Satellite Accumulation)." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic scaffolds like 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine requires a rigorous, uncompromising approach to laboratory safety. Widely utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic scaffolds like 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine requires a rigorous, uncompromising approach to laboratory safety. Widely utilized in drug discovery as a precursor for kinase inhibitors, this azaindole derivative presents specific physicochemical hazards that demand precise operational control.

This guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE) selection, operational handling, and waste disposal. By understanding the causality behind these safety measures, researchers can ensure both scientific integrity and personnel protection.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the material's intrinsic properties. According to characterization data published in the Journal of Organic Chemistry [1], 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine presents as a solid powder at room temperature. Like many substituted pyrrolo-pyridines, it carries specific Global Harmonized System (GHS) hazard classifications regarding skin, eye, and respiratory irritation [2].

Table 1: Physicochemical Properties and Hazard Summary

PropertyValue / Description
Compound Name 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine
CAS Number 863301-94-4
Molecular Weight 184.19 g/mol
Physical State Solid (Melting Point: 214−216 °C)
Primary GHS Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Core Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about regulatory compliance; it is about establishing a causal, physical barrier between the hazard and the researcher.

  • Hand Protection (Double Gloving)

    • Selection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to dry organic powders and the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve azaindoles for biological assays.

    • Self-Validation: Perform a visual inflation test before donning. If working with solvent solutions, change the outer glove immediately upon suspected contamination, as solvents like DMSO rapidly permeate compromised barriers, carrying the toxic solute directly into the skin.

  • Eye and Face Protection

    • Selection: ANSI Z87.1-certified safety goggles (not standard safety glasses).

    • Causality: Because the compound is a fine powder (H319: Causes serious eye irritation), standard safety glasses leave gaps at the periphery where aerosolized particulates can enter. Goggles form a complete, flush seal against the face.

  • Body Protection

    • Selection: Flame-resistant (FR) laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces or catching on glassware. This ensures the powder does not contact the exposed skin of the wrists (H315: Causes skin irritation).

  • Respiratory Protection

    • Selection: N95/P100 particulate respirator (if handled outside a fume hood) or strict reliance on a certified chemical fume hood.

    • Causality: The solid powder poses a significant inhalation risk (H335: May cause respiratory irritation) [3]. Operating exclusively within a properly functioning fume hood negates the need for a respirator under normal weighing and transfer conditions.

Operational Workflow & Handling Protocol

To visualize the lifecycle of handling this compound safely, refer to the workflow diagram below.

HandlingWorkflow Storage 1. Cold Storage (2-8°C, Inert Gas) Hood 2. Fume Hood Prep (Ventilation Active) Storage->Hood Weighing 3. Powder Weighing (Anti-static Tools) Hood->Weighing Reaction 4. Reaction Execution (Closed System) Weighing->Reaction Spill Spill Scenario (Evacuate & Contain) Weighing->Spill If spilled Waste 5. Waste Segregation (Halogen-Free Organic) Reaction->Waste Spill->Waste Cleanup Disposal 6. Incineration (Licensed Facility) Waste->Disposal

Safe operational workflow for handling 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine.

Protocol 1: Safe Weighing and Transfer

To prevent aerosolization and cross-contamination, follow this self-validating sequence:

  • Ventilation Verification: Check the fume hood monitor to ensure a face velocity of 80–100 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Static Mitigation: Azaindole powders are highly prone to static cling. Discharge the weighing boat and spatula using an anti-static ionizer gun (e.g., Zerostat) for 10 seconds. This prevents the powder from repelling off surfaces and aerosolizing into your breathing zone.

  • Dispensing: Using a grounded stainless steel spatula, carefully transfer the required mass of 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine into the weighing boat.

  • Containment: Immediately transfer the powder into the reaction vessel using a wide-bore powder funnel. Cap the vessel before removing it from the fume hood.

  • Decontamination: Wipe down the balance and hood surface with a solvent in which the compound is soluble (e.g., ethanol or isopropanol), followed by a secondary wipe with distilled water to remove residual organics.

Protocol 2: Spill Management and Emergency Response

In the event of a powder spill outside of primary containment:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress: Do not dry-sweep, as this forces particulates into the air. Mist the spill lightly with a compatible solvent (like ethanol) to suppress dust formation.

  • Collect: Wipe up the dampened powder using absorbent chemical pads.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, as azaindoles can leave persistent, irritating residues.

Protocol 3: Waste Disposal Plan

Improper disposal of nitrogen heterocycles can lead to severe environmental contamination.

  • Solid Waste Segregation: Place all contaminated gloves, weighing boats, and absorbent pads into a double-lined, clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste Segregation: Solutions containing 2-furan-2-yl-1H-pyrrolo[2,3-c]pyridine must be collected in a "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste unless the specific reaction solvent dictates otherwise.

  • Final Destruction: Route the waste to a licensed environmental facility. The standard destruction method is high-temperature controlled incineration with flue gas scrubbing. This specific scrubbing step is strictly necessary to neutralize the toxic nitrogen oxides (NOx) generated during the combustion of nitrogen-rich heterocycles [3].

References

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry - ACS Publications. Available at:[Link] [1]

© Copyright 2026 BenchChem. All Rights Reserved.